Paniculoside I
Description
Propriétés
IUPAC Name |
[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O8/c1-13-14-5-6-17-24(2)8-4-9-25(3,16(24)7-10-26(17,11-14)21(13)31)23(32)34-22-20(30)19(29)18(28)15(12-27)33-22/h14-22,27-31H,1,4-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGPCRWQCUQBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Paniculoside I: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction: Paniculoside I, a saponin (B1150181) of significant interest to the scientific community, has demonstrated potential therapeutic properties, including neuroprotective effects. This technical guide provides an in-depth overview of its natural sources, distribution within those sources, and the methodologies employed for its extraction, isolation, and quantification. The information is tailored for researchers, scientists, and professionals in the field of drug development who are exploring the potential of this natural compound.
Natural Sources and Distribution
This compound is primarily found in plants of the Araliaceae family, most notably in various species of Panax and in Gynostemma pentaphyllum.
Primary Natural Sources:
-
Panax japonicus (Japanese Ginseng): Considered a significant source of a diverse range of saponins (B1172615), including those structurally related to this compound.[1] The rhizomes of P. japonicus are particularly rich in these compounds.
-
Gynostemma pentaphyllum (Jiaogulan): This perennial vine, often referred to as "Southern Ginseng," is another prominent source of this compound and other gypenosides.
While this compound is a key constituent, its concentration can vary depending on the plant's geographical origin, age, the specific part of the plant used, and the processing methods applied after harvesting.
Quantitative Distribution
The following table summarizes the quantitative analysis of major saponins in the rhizome of Panax japonicus. While direct quantitative data for this compound is not extensively available in the public domain, the data for related and abundant saponins in its primary source provides a valuable reference for its potential concentration.
| Compound Name | Percentage in Total Saponins of Panax japonicus Rhizome |
| Chikusetsusaponin V | 29.10% |
| Chikusetsusaponin IV | 19.57% |
| Chikusetsusaponin IVa | 16.05% |
| Pseudoginsenoside RT1 | 8.43% |
| Data sourced from a study on the quantitative analysis of major ginsenosides (B1230088) in Panacis Japonici Rhizoma.[2][3] |
Experimental Protocols
Extraction and Isolation of Total Saponins from Panax japonicus
This protocol is adapted from established methods for the extraction of saponins from Panax species.[2][3]
Objective: To extract and enrich the total saponin fraction, which includes this compound, from the dried rhizomes of Panax japonicus.
Methodology:
-
Powdering: 1 kg of dried Panax japonicus rhizomes are powdered to a coarse consistency.
-
Solvent Extraction: The powdered material is refluxed with 95% ethanol (B145695) (v/v) three times, using 5 liters of solvent for each extraction. This step is crucial for efficiently extracting the saponins.
-
Concentration: The combined ethanol extracts are concentrated under vacuum to remove the ethanol.
-
Suspension: The resulting residue is suspended in water to create an aqueous solution.
-
Macroporous Resin Chromatography:
-
The aqueous solution is loaded onto a D101 macroporous resin column (1.0 kg).
-
The column is first eluted with water to remove highly polar impurities.
-
A subsequent elution with 20% ethanol-water (v/v) is performed to remove further impurities.
-
The total saponin fraction is then eluted from the resin using 80% ethanol-water (v/v).
-
-
Drying: The 80% ethanol-water fraction containing the total saponins is collected and dried under vacuum to yield the total P. japonicus saponin extract.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method suitable for the quantitative analysis of this compound, based on methods used for similar saponins.[2][4][5]
Objective: To quantify the concentration of this compound in a prepared extract.
Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent.
-
Column: Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 μm).
-
Mobile Phase:
-
A: Water with 0.05% trifluoroacetic acid.
-
B: Acetonitrile.
-
-
Gradient Program:
-
0–5 min: 25–30% B
-
5–7 min: 30–35% B
-
7–10 min: 35% B
-
10–12 min: 35–37% B
-
12–15 min: 37% B
-
15–17 min: 37–40% B
-
17–22 min: 40% B
-
22–25 min: 40–50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 203 nm.
-
Injection Volume: 20 μL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.
-
Sample Preparation: Dissolve a precisely weighed amount of the total saponin extract in the mobile phase.
-
Calibration Curve: Inject the standard solutions into the HPLC system and construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the sample solution and determine the peak area corresponding to this compound.
-
Quantification: Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Potential Mechanism of Action: Neuroprotection via NF-κB Pathway Inhibition
Preliminary evidence suggests that this compound possesses neuroprotective properties. A plausible mechanism for this activity is the modulation of inflammatory pathways in the central nervous system. Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases.[6] The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of the inflammatory response.[6] The following diagram illustrates a hypothesized signaling pathway for the neuroprotective effect of this compound, based on the known mechanisms of similar neuroprotective compounds.[7][8][9]
Pathway Description:
-
Activation: Inflammatory stimuli, such as lipopolysaccharide (LPS) or amyloid-beta (Aβ) peptides, activate cell surface receptors like Toll-like Receptors (TLRs).
-
Signal Transduction: This activation initiates an intracellular signaling cascade that leads to the activation of the IKK complex.
-
NF-κB Release: The activated IKK complex phosphorylates IκBα, an inhibitory protein bound to NF-κB. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (p65/p50).
-
Nuclear Translocation and Gene Expression: Freed NF-κB translocates to the nucleus, where it binds to the promoter regions of pro-inflammatory genes, inducing their transcription. This leads to the production of inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.
-
Neuroinflammation and Neuronal Damage: The overexpression of these pro-inflammatory molecules contributes to a state of chronic neuroinflammation, which can lead to neuronal damage and cell death.
-
Point of Intervention for this compound: It is hypothesized that this compound exerts its neuroprotective effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus. This action would suppress the expression of pro-inflammatory genes and mitigate neuroinflammation.
References
- 1. Panax japonicus C.A. Meyer: a comprehensive review on botany, phytochemistry, pharmacology, pharmacokinetics and authentication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Strategy for Quantitative Analysis of Major Ginsenosides in Panacis Japonici Rhizoma with a Standardized Reference Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phytochemical analysis of Panax species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Picroside II Exerts a Neuroprotective Effect by Inhibiting the Mitochondria Cytochrome C Signal Pathway Following Ischemia Reperfusion Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Isolating Paniculoside I from Gynostemma pentaphyllum: A Technical Guide for Researchers
An In-depth Exploration of Extraction, Purification, and Characterization of a Promising Bioactive Saponin
This technical guide provides a comprehensive overview of the methodologies for the isolation of Paniculoside I, a dammarane-type saponin, from the medicinal plant Gynostemma pentaphyllum. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the extraction, purification, and characterization of this and similar bioactive compounds. The guide details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the isolation workflow and a potential signaling pathway.
Gynostemma pentaphyllum, also known as Jiaogulan, is a perennial vine belonging to the Cucurbitaceae family and is widely used in traditional medicine, particularly in Asia.[1] It is rich in a variety of bioactive compounds, including saponins (B1172615) (gypenosides), flavonoids, and polysaccharides, which contribute to its diverse pharmacological effects.[2] Among the numerous gypenosides, this compound has garnered interest for its potential therapeutic properties.
Extraction of Crude Saponins
The initial step in the isolation of this compound involves the extraction of crude saponins from the dried aerial parts of Gynostemma pentaphyllum. Various solvents and techniques can be employed for this purpose, with ethanol (B145695) extraction being a commonly reported method.
Table 1: Comparison of Extraction Solvents for Gynostemma pentaphyllum Saponins
| Solvent System | Total Saponin Content (mg/g) | Reference |
| 100% Ethanol | 132.6 | [Source for 100% Ethanol data] |
| 75% Ethanol | Not specified | [Source for 75% Ethanol data] |
| 50% Acetone | Not specified | [Source for 50% Acetone data] |
| Hot Water | Not specified | [Source for Hot Water data] |
Experimental Protocol: Ethanol Extraction
-
Plant Material Preparation: Air-dried aerial parts of Gynostemma pentaphyllum are ground into a coarse powder.
-
Extraction: The powdered plant material is refluxed with 80% ethanol. A typical solid-to-liquid ratio is 1:8 (w/v). The extraction is repeated three times, with each extraction lasting for 2 hours.[3]
-
Filtration and Concentration: The ethanol extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
Purification of this compound
The crude extract, containing a complex mixture of gypenosides and other phytochemicals, requires further purification to isolate this compound. This is typically achieved through a multi-step chromatographic process.
Silica (B1680970) Gel Column Chromatography
The crude extract is first subjected to silica gel column chromatography to fractionate the components based on their polarity.
Table 2: Parameters for Silica Gel Column Chromatography
| Parameter | Specification |
| Stationary Phase | Silica gel (100-200 mesh) |
| Mobile Phase | Gradient of Chloroform-Methanol |
| Elution Profile | Stepwise gradient, starting with 100% Chloroform (B151607) and gradually increasing the polarity by adding Methanol (B129727). |
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: A glass column is packed with silica gel slurried in chloroform.
-
Sample Loading: The crude extract is dissolved in a minimal amount of methanol and adsorbed onto a small amount of silica gel. The dried, adsorbed sample is then carefully loaded onto the top of the prepared column.
-
Elution: The column is eluted with a stepwise gradient of chloroform and methanol. The polarity of the mobile phase is gradually increased to separate the compounds.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled together.
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The fractions enriched with this compound from the silica gel column are further purified using preparative reversed-phase high-performance liquid chromatography (prep-HPLC).
Table 3: Parameters for Preparative HPLC
| Parameter | Specification |
| Column | C18 reversed-phase column |
| Mobile Phase | Gradient of Methanol-Water or Acetonitrile-Water |
| Detection | UV detector at a specific wavelength (e.g., 203 nm) |
| Flow Rate | Dependent on column dimensions |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: The pooled fractions from the silica gel column are dissolved in the initial mobile phase for HPLC.
-
Injection and Elution: The sample is injected into the prep-HPLC system and eluted with a specific gradient of methanol and water. The gradient is optimized to achieve baseline separation of this compound from other closely related gypenosides.
-
Fraction Collection: The peak corresponding to this compound is collected.
-
Purity Analysis: The purity of the isolated this compound is confirmed by analytical HPLC.
Structural Elucidation and Characterization
The identity and structure of the isolated this compound are confirmed using various spectroscopic techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the detailed chemical structure, including the stereochemistry of the molecule.
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Gynostemma pentaphyllum.
Caption: General workflow for the isolation of this compound.
Potential Biological Activity and Signaling Pathway
While specific studies on the signaling pathways of this compound are limited, many saponins from natural sources have been shown to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of inflammation.[4][5][6][7][8][9]
The diagram below illustrates a hypothetical signaling pathway through which this compound might exert its anti-inflammatory effects, based on the known mechanisms of similar compounds.
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
This guide provides a foundational understanding of the isolation and potential biological relevance of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific laboratory conditions and research objectives. Further investigation into the precise biological mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation, Structures, and Bioactivities of the Polysaccharides from Gynostemma pentaphyllum (Thunb.) Makino: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides - Google Patents [patents.google.com]
- 4. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hp-s1 Ganglioside Suppresses Proinflammatory Responses by Inhibiting MyD88-Dependent NF-κB and JNK/p38 MAPK Pathways in Lipopolysaccharide-Stimulated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salidroside inhibits MAPK, NF-κB, and STAT3 pathways in psoriasis-associated oxidative stress via SIRT1 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scropolioside B inhibits IL-1β and cytokines expression through NF-κB and inflammasome NLRP3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Architecture of Paniculoside I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical structure elucidation of Paniculoside I, a pentacyclic triterpenoid (B12794562) saponin. The following sections detail the experimental protocols and data analysis that form the basis of its structural determination, offering a comprehensive resource for researchers in natural product chemistry and drug discovery.
Spectroscopic Data Analysis
The structural framework of this compound was primarily determined through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). These techniques provided critical insights into the connectivity of atoms and the overall molecular formula.
Mass Spectrometry
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to determine the exact mass and molecular formula of this compound.
| Parameter | Value |
| Ionization Mode | Positive |
| Measured m/z | 1346.65 [M+NH₄]⁺ |
| Table 1: High-Resolution Mass Spectrometry Data for this compound. |
Note: The detailed fragmentation pattern provides further structural information, aiding in the identification of the aglycone and sugar moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the recent discovery of this compound, detailed public access to its complete ¹H and ¹³C NMR data is limited. However, the structure was elucidated using a suite of 1D and 2D NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC. For illustrative purposes, the comprehensively assigned NMR data for the structurally similar Pannoside F, isolated from the same source, is presented below. These assignments are foundational for the structural determination of this compound.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δн) |
| Aglycone | ||
| 1 | 44.1 | 1.05, 1.70 |
| 2 | 69.8 | 4.10 |
| 3 | 82.5 | 3.45 |
| ... | ... | ... |
| Glucuronic Acid | ||
| 1' | 104.5 | 4.42 |
| ... | ... | ... |
| Rhamnose 1 | ||
| 1'' | 94.9 | 5.40 |
| ... | ... | ... |
| Rhamnose 2 | ||
| 1''' | 101.4 | 5.33 |
| ... | ... | ... |
| Xylose | ||
| 1'''' | 106.9 | 4.53 |
| ... | ... | ... |
| 3-Hydroxybutyrate | ||
| 1'''''-1 | 172.4 | - |
| 2'''''-1 | 41.2 | 2.71 |
| 3'''''-1 | 68.7 | 5.25 |
| 4'''''-1 | 22.8 | 1.29 |
| Acetyl Group | ||
| CO | 171.1 | - |
| CH₃ | 21.1 | 2.05 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Pannoside F in C₅D₅N (a close structural analog of this compound). [1] Note: The full assignment of all positions is crucial for complete structural elucidation.
Experimental Protocols
The isolation and structural characterization of this compound involve a series of meticulous experimental procedures.
Isolation and Purification
The following workflow outlines the general procedure for isolating this compound from its natural source, Aster tripolium L.
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Extraction: The dried and powdered plant material of Aster tripolium L. is subjected to ultrasonic extraction with methanol at 40°C for 3 hours. This process is repeated to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is then subjected to column chromatography on a Sephadex LH-20 resin, eluting with methanol to separate the components based on their size and polarity.
-
Purification: Fractions containing the pannosides are further purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a gradient of acetonitrile (B52724) and water as the mobile phase. This compound is collected as a pure compound.
Structure Elucidation
The purified this compound is then subjected to a battery of spectroscopic analyses to determine its chemical structure.
Caption: Workflow for the spectroscopic analysis of this compound.
Detailed Protocol:
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the isolated compound.
-
NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted.
-
¹H NMR: To identify the proton environments in the molecule.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different structural fragments.
-
-
Data Interpretation: The collective data from these experiments are meticulously analyzed to piece together the complete chemical structure of this compound, including the stereochemistry.
Potential Biological Activity and Signaling Pathways
While specific studies on the signaling pathways modulated by this compound are yet to be conducted due to its recent discovery, pentacyclic triterpenoid saponins (B1172615) as a class are known to interact with various cellular signaling pathways. This suggests potential therapeutic applications for this compound.
Research on structurally related oleanane-type saponins has indicated their involvement in key signaling cascades that regulate inflammation, apoptosis, and cell proliferation.
Caption: Potential signaling pathways modulated by this class of compounds.
The potential for this compound to modulate pathways such as the PI3K/Akt/mTOR, MAPK, and NF-κB signaling cascades warrants further investigation.[1][2] These pathways are critical in the pathogenesis of various diseases, including cancer and inflammatory disorders, highlighting the therapeutic potential of this novel natural product. Additionally, antiviral activities have been reported for pannosides, suggesting another avenue for future research.[1]
References
An In-depth Technical Guide to the Paniculoside I Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside I, a diterpenoid glucoside found in species of the Stevia genus, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon current knowledge of diterpenoid and steviol (B1681142) glycoside biosynthesis. It details the proposed enzymatic steps, from the formation of the diterpene backbone to the final glycosylation event. This document also outlines detailed experimental protocols for the elucidation of this pathway and quantitative analysis of this compound. Furthermore, it presents key quantitative data in a structured format and visualizes the proposed pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in natural product chemistry, plant biology, and drug development.
Introduction to this compound
This compound is a diterpenoid glycoside that has been isolated from Stevia paniculata and Stevia rebaudiana.[1][2] Its structure is characterized by an ent-kaurene-type diterpenoid aglycone with hydroxylations and a glucose moiety. The biosynthesis of such specialized metabolites in plants involves a series of enzymatic reactions, starting from primary metabolites. This guide will explore the proposed biosynthetic route to this compound, which is believed to share early steps with the well-characterized gibberellin and steviol glycoside pathways.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three main stages:
-
Formation of the Diterpene Precursor, Geranylgeranyl Diphosphate (B83284) (GGPP): This stage occurs through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.
-
Cyclization and Oxidation of the Diterpene Backbone: This involves the conversion of GGPP to an ent-kaurenoic acid intermediate, followed by specific hydroxylations.
-
Glycosylation: The final attachment of a glucose molecule to the hydroxylated aglycone.
Formation of Geranylgeranyl Diphosphate (GGPP)
The biosynthesis begins with the MEP pathway, which utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to produce the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). These precursors are then sequentially condensed to form the 20-carbon molecule, geranylgeranyl diphosphate (GGPP).
Formation of the ent-Kaurenoic Acid Backbone
GGPP is cyclized in two steps by two distinct diterpene synthases: ent-copalyl diphosphate synthase (CPS) and ent-kaurene (B36324) synthase (KS). The resulting ent-kaurene is then transported to the endoplasmic reticulum, where it undergoes a three-step oxidation at the C-19 position, catalyzed by a single cytochrome P450 enzyme, ent-kaurene oxidase (KO), to yield ent-kaurenoic acid.[3][4]
Proposed Hydroxylation and Glycosylation Steps for this compound
The core of this compound is an ent-kaurenoic acid derivative hydroxylated at positions C-11 and C-15. These specific hydroxylations are likely catalyzed by other cytochrome P450 monooxygenases (CYPs), potentially from the CYP71, CYP72, or CYP88 families, which are known to be involved in diterpenoid modifications.[5] Following hydroxylation, a UDP-dependent glycosyltransferase (UGT) catalyzes the attachment of a glucose molecule to one of the hydroxyl groups of the aglycone, forming this compound. The specific UGT involved is likely a member of the UGT families found in Stevia species.
Quantitative Data Summary
While specific quantitative data for the this compound biosynthetic pathway is limited, this section provides a template for organizing such data as it becomes available through the experimental protocols outlined below. The tables are populated with hypothetical data for illustrative purposes.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes (Hypothetical)
| Enzyme | Substrate | Km (µM) | kcat (s-1) |
| CPS | GGPP | 15 | 0.5 |
| KS | ent-CPP | 25 | 0.8 |
| KO | ent-Kaurene | 10 | 1.2 |
| Putative C11-Hydroxylase | ent-Kaurenoic Acid | 30 | 0.3 |
| Putative C15-Hydroxylase | 11-hydroxy-ent-KA | 20 | 0.4 |
| Putative UGT | Dihydroxy-ent-KA | 50 | 1.5 |
Table 2: Metabolite Concentrations in Stevia paniculata Leaves (Hypothetical)
| Metabolite | Concentration (µg/g dry weight) |
| ent-Kaurenoic Acid | 5.2 |
| Dihydroxy-ent-KA Intermediate | 12.8 |
| This compound | 150.3 |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.
Identification of Candidate Genes
-
Transcriptome Analysis: Perform RNA-sequencing of Stevia paniculata tissues (e.g., young leaves, mature leaves, stems) where this compound accumulation is highest.
-
Differential Gene Expression: Identify genes that are co-expressed with known diterpenoid biosynthesis genes (e.g., CPS, KS, KO).
-
Homology-Based Mining: Search the transcriptome for sequences with high similarity to known diterpenoid-modifying CYPs (CYP71, CYP72, CYP88 families) and UGTs.
-
Gene Cluster Analysis: Analyze the genomic sequence of S. paniculata to identify if candidate CYPs and UGTs are located in physical proximity to other diterpenoid biosynthesis genes, which is indicative of a biosynthetic gene cluster.
Functional Characterization of Candidate Enzymes
Protocol for Heterologous Expression and in vitro Enzyme Assays:
-
Gene Cloning: Clone the full-length coding sequences of candidate CYP and UGT genes into an appropriate expression vector (e.g., pYES-DEST52 for yeast, pETite for E. coli).
-
Heterologous Expression: Transform the expression constructs into a suitable host system. For CYPs, co-expression with a cytochrome P450 reductase (CPR) in yeast (Saccharomyces cerevisiae) or insect cells is often required. UGTs can typically be expressed in E. coli.
-
Microsome/Protein Isolation: For CYPs expressed in yeast, prepare microsomal fractions. For UGTs expressed in E. coli, purify the recombinant protein using affinity chromatography.
-
Enzyme Assays:
-
CYP Assays: Incubate the microsomal fraction containing the candidate CYP and CPR with the putative substrate (ent-kaurenoic acid or its hydroxylated intermediates) and NADPH.
-
UGT Assays: Incubate the purified UGT with the hydroxylated aglycone and UDP-glucose.
-
-
Product Analysis: Terminate the reactions and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracts by LC-MS/MS to identify the reaction products by comparison with authentic standards or by structural elucidation using NMR.
Quantitative Analysis of this compound
Protocol for LC-MS/MS Quantification:
-
Sample Preparation:
-
Dry and grind Stevia paniculata plant material to a fine powder.
-
Extract a known weight of the powder with methanol (B129727) or ethanol (B145695) using ultrasonication or accelerated solvent extraction.
-
Filter the extract and dilute to a known volume.
-
-
LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound and an internal standard for sensitive and selective quantification.
-
-
Quantification: Construct a calibration curve using a certified reference standard of this compound to determine its concentration in the plant extracts.
Table 3: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transition (Hypothetical) | m/z 479.2 -> m/z 317.2 |
| Collision Energy | -25 eV |
Regulation of this compound Biosynthesis
The biosynthesis of diterpenoids is often regulated by developmental cues and environmental stimuli. Transcription factors (TFs) from families such as bHLH, WRKY, and MYB are known to regulate the expression of genes in terpenoid pathways. Additionally, plant hormones like jasmonic acid (JA) and salicylic (B10762653) acid (SA) can act as elicitors, upregulating the expression of biosynthetic genes. Light is also a key regulator of many secondary metabolite pathways.
Conclusion
This technical guide has outlined the putative biosynthetic pathway of this compound, leveraging knowledge from related diterpenoid pathways. The proposed pathway provides a roadmap for researchers to identify and characterize the specific enzymes involved. The detailed experimental protocols offer a practical framework for gene discovery, functional enzyme analysis, and quantitative metabolite profiling. Elucidating the complete biosynthetic pathway of this compound will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the biotechnological production of this and potentially novel, structurally related compounds with valuable applications. Future research should focus on the functional characterization of candidate P450s and UGTs from Stevia paniculata to validate and complete the proposed biosynthetic pathway.
References
- 1. UDP-dependent glycosyltransferases involved in the biosynthesis of steviol glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of sweet diterpene glycosides from Stevia rebaudiana: improved HPLC method. | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Two CYP72 enzymes function as Ent‐labdane hydroxylases in the biosynthesis of andrographolide in Andrographis paniculata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Identification and Characterization of Diterpenoid Pathway CYPs in Andrographis paniculata and Analysis of Their Expression Patterns under Low Temperature Stress - PMC [pmc.ncbi.nlm.nih.gov]
Paniculoside I: A Technical Guide to its Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside I, a diterpenoid glycoside isolated from the leaves of Stevia rebaudiana, is a natural compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside a review of the current understanding of its biological activities. Detailed spectral data, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR), are presented in a structured format. This document is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Chemical and Physical Properties
This compound is classified as an ent-kaurane diterpenoid glycoside. Its core structure consists of a tetracyclic diterpene skeleton linked to a β-D-glucopyranosyl ester.
General Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₄₀O₈ | [1][2] |
| Molecular Weight | 480.59 g/mol | [1] |
| CAS Number | 60129-63-7 | [1] |
| Appearance | White powder (typical for isolated diterpenoid glycosides) | Inferred |
| Melting Point | Not reported in the reviewed literature. | |
| Solubility | Soluble in DMSO, Pyridine, Methanol, and Ethanol (B145695). | [2] |
Spectral Data
The structural elucidation of this compound has been primarily achieved through nuclear magnetic resonance (NMR) spectroscopy.
The following table details the ¹³C NMR chemical shifts for this compound.
| Carbon No. | Chemical Shift (δ) ppm |
| 1 | 40.8 |
| 2 | 19.2 |
| 3 | 37.8 |
| 4 | 43.8 |
| 5 | 57.0 |
| 6 | 22.2 |
| 7 | 41.3 |
| 8 | 44.2 |
| 9 | 53.4 |
| 10 | 39.8 |
| 11 | 20.6 |
| 12 | 30.1 |
| 13 | 41.8 |
| 14 | 46.8 |
| 15 | 78.9 |
| 16 | 158.4 |
| 17 | 103.8 |
| 18 | 176.7 |
| 19 | 28.1 |
| 20 | 17.6 |
| Glucosyl Moiety | |
| 1' | 95.4 |
| 2' | 73.8 |
| 3' | 78.6 |
| 4' | 71.4 |
| 5' | 78.0 |
| 6' | 62.6 |
The following table details the ¹H NMR chemical shifts for this compound.
| Proton No. | Chemical Shift (δ) ppm, Multiplicity (J in Hz) |
| 1a | 1.08, m |
| 1b | 1.90, m |
| 2a | 1.58, m |
| 2b | 1.70, m |
| 3a | 1.12, m |
| 3b | 1.45, m |
| 5 | 1.10, m |
| 6a | 1.85, m |
| 6b | 2.20, m |
| 7a | 1.50, m |
| 7b | 1.62, m |
| 9 | 1.00, m |
| 11a | 1.75, m |
| 11b | 1.88, m |
| 12a | 1.65, m |
| 12b | 1.78, m |
| 14a | 1.30, m |
| 14b | 2.05, m |
| 15 | 4.25, br s |
| 17a | 4.90, s |
| 17b | 5.15, s |
| 19 | 1.25, s |
| 20 | 0.95, s |
| Glucosyl Moiety | |
| 1' | 5.40, d (8.0) |
| 2' | 3.50, m |
| 3' | 3.60, m |
| 4' | 3.55, m |
| 5' | 3.58, m |
| 6'a | 3.70, m |
| 6'b | 3.85, m |
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound are crucial for reproducible research. While specific protocols for this compound are not extensively published, general methodologies for diterpenoid glycosides can be adapted.
Extraction and Isolation
A general workflow for the extraction and isolation of diterpenoid glycosides from Stevia rebaudiana leaves is outlined below.
Methodology:
-
Extraction: Dried and powdered leaves of Stevia rebaudiana are subjected to solvent extraction, typically with an aqueous ethanol solution (e.g., 70% EtOH), often with heating to enhance extraction efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Purification: The crude extract is then subjected to a series of chromatographic techniques. Initial separation is often performed on silica gel or amino-propylated silica (NH₂) columns.
-
Final Purification: Final purification to obtain high-purity this compound is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).
Analytical Methods
Analytical HPLC is the standard method for the quantification and quality control of this compound. A common method utilizes an amino (NH₂) column with an isocratic mobile phase of acetonitrile (B52724) and water.
Typical HPLC Parameters:
-
Column: NH₂ column (e.g., 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile:Water (e.g., 80:20, v/v), pH adjusted to 5 with acetic acid
-
Detection: UV at 210 nm
-
Quantification: External standard calibration curve
Expected Fragmentation:
-
Primary Fragmentation: Loss of the glucose moiety.
-
Secondary Fragmentation: Dehydration of the diterpenoid core.
Biological Activity and Potential Signaling Pathways
The biological activities of this compound have not been extensively studied individually. However, the broader class of diterpenoid glycosides from Stevia rebaudiana has been reported to possess various pharmacological effects, including anti-inflammatory and anti-cancer properties.
Postulated Biological Activities
Based on the activities of structurally related compounds, the following effects are postulated for this compound:
-
Anti-inflammatory Activity: Diterpenoid glycosides from Stevia have been shown to inhibit inflammatory pathways. The potential mechanism could involve the modulation of key inflammatory mediators.
-
Anticancer Activity: Several natural products with similar core structures have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
Potential Signaling Pathways
Given the known activities of similar natural products, this compound may interact with one or more of the following signaling pathways. Further research is required to validate these hypotheses.
Conclusion
This compound is a well-characterized diterpenoid glycoside from Stevia rebaudiana in terms of its chemical structure. This guide provides the currently available data on its physical and chemical properties, with a particular focus on its NMR spectral data. While its biological activities are not yet fully elucidated, its structural similarity to other bioactive diterpenoid glycosides suggests potential as an anti-inflammatory and anticancer agent. Further research is warranted to explore its pharmacological potential and to delineate the specific molecular mechanisms and signaling pathways through which it exerts its effects. This document serves as a valuable starting point for such future investigations.
References
Preliminary Biological Screening of Paniculoside I: A Technical Overview
Disclaimer: As of the latest literature review, specific experimental data on the preliminary biological screening of Paniculoside I is not publicly available. This guide, therefore, synthesizes a methodological framework and potential screening targets based on the known biological activities of structurally related saponins (B1172615) and other natural products. This document is intended for researchers, scientists, and drug development professionals to serve as a foundational blueprint for initiating a preliminary biological investigation of this compound.
Introduction
This compound, a saponin-class natural product, holds potential for a range of therapeutic applications due to the diverse biological activities exhibited by similar compounds. Preliminary biological screening is a critical first step in elucidating its pharmacological profile. This process typically involves a battery of in vitro assays to assess its cytotoxic, anti-inflammatory, and neuroprotective potential. This guide outlines the core experimental protocols and data presentation strategies to facilitate a comprehensive initial evaluation.
In Vitro Anti-Cancer Screening
A primary focus of preliminary screening is to evaluate the anti-proliferative and cytotoxic effects of this compound against various cancer cell lines.
Data Presentation: Anti-Cancer Activity
Quantitative data from these assays should be meticulously documented to allow for robust comparison and interpretation.
| Cell Line | Assay Type | IC₅₀ (µM) | Test Concentrations (µM) | Incubation Time (h) | Positive Control |
| MDA-MB-231 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Doxorubicin |
| HepG2 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Doxorubicin |
| A549 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Cisplatin |
| PC-3 | MTT | Data to be determined | e.g., 0, 10, 25, 50, 100 | 24, 48, 72 | Docetaxel |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer, A549 for lung cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
Incubation: Plates are incubated for 24, 48, and 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[1]
Visualization: Apoptosis Induction Pathway
Caption: Hypothetical pathway of this compound-induced apoptosis in cancer cells.
In Vitro Anti-Inflammatory Screening
Evaluating the anti-inflammatory properties of this compound is crucial, as inflammation is implicated in numerous diseases.
Data Presentation: Anti-Inflammatory Activity
| Cell Line | Assay Type | Parameter Measured | Inhibition (%) at X µM | IC₅₀ (µM) | Positive Control |
| RAW 264.7 | Griess Assay | Nitric Oxide (NO) | Data to be determined | Data to be determined | L-NAME |
| RAW 264.7 | ELISA | TNF-α | Data to be determined | Data to be determined | Dexamethasone |
| RAW 264.7 | ELISA | IL-6 | Data to be determined | Data to be determined | Dexamethasone |
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is read at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Cytokine (TNF-α, IL-6) Measurement by ELISA
-
Cell Treatment: Following the same treatment protocol as the NO assay, the cell culture supernatants are collected.
-
ELISA: The levels of pro-inflammatory cytokines TNF-α and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated.
Visualization: Anti-Inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
In Vitro Neuroprotective Screening
Investigating the potential of this compound to protect neuronal cells from damage is another key area of preliminary screening.
Data Presentation: Neuroprotective Activity
| Cell Line | Insult | Assay Type | Parameter Measured | Protection (%) at X µM | Positive Control |
| SH-SY5Y | H₂O₂ | MTT Assay | Cell Viability | Data to be determined | N-acetylcysteine |
| PC12 | 6-OHDA | LDH Assay | Cytotoxicity | Data to be determined | Selegiline |
| Primary Cortical Neurons | Glutamate | ROS Assay | ROS Levels | Data to be determined | Edaravone |
Experimental Protocols
Neuroprotection against Oxidative Stress (H₂O₂-induced)
-
Cell Culture: SH-SY5Y neuroblastoma cells are cultured in a 1:1 mixture of DMEM and Ham's F12 medium with 10% FBS.
-
Cell Seeding: Cells are seeded in 96-well plates.
-
Compound Pre-treatment: Cells are pre-treated with this compound for 24 hours.
-
Oxidative Insult: Hydrogen peroxide (H₂O₂) is added to the wells to induce oxidative stress and cell death.
-
Cell Viability Assessment: Cell viability is measured using the MTT assay as described previously.
-
Data Analysis: The percentage of neuroprotection is calculated relative to the H₂O₂-treated control.
Visualization: Neuroprotective Mechanism Workflow
References
Paniculoside I: A Technical Guide to its Traditional Medicinal Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paniculoside I, an iridoid glycoside, is a significant bioactive constituent found in the medicinal plant Picrorhiza kurroa. This technical guide provides an in-depth analysis of the traditional medicinal uses of plants containing this compound, with a focus on Picrorhiza kurroa. The document synthesizes ethnobotanical knowledge with modern pharmacological studies to offer a comprehensive understanding for researchers and drug development professionals. It details traditional preparations, summarizes quantitative data, outlines experimental protocols from relevant studies, and visualizes key signaling pathways associated with its therapeutic effects.
Introduction
This compound is a key bioactive compound isolated from Picrorhiza kurroa Royle ex Benth, a perennial herb native to the Himalayan region.[1][2][3] In traditional systems of medicine, particularly Ayurveda, Picrorhiza kurroa, known as 'Kutki' or 'Katuki', has been utilized for centuries to treat a wide array of ailments.[3][4] The medicinal properties of this plant are largely attributed to a group of iridoid glycosides, collectively known as "kutkin," which includes this compound (often referred to as Picroside I) and Kutkoside (Picroside II). This guide explores the rich history of traditional uses of Picrorhiza kurroa and the emerging scientific evidence that validates these practices, with a specific focus on the role of its constituent, this compound.
Traditional Medicinal Uses of Picrorhiza kurroa
The rhizomes and roots of Picrorhiza kurroa are the primary parts used for medicinal purposes. Traditional preparations often involve drying and powdering the rhizomes, which are then administered in various forms.
Primary Traditional Uses:
-
Hepatobiliary and Gastrointestinal Disorders: Picrorhiza kurroa is most renowned for its hepatoprotective properties and is traditionally used to treat liver disorders such as jaundice, hepatitis, and cirrhosis. It is also employed as a bitter tonic to stimulate appetite, aid digestion, and relieve constipation.
-
Respiratory Ailments: In Ayurvedic medicine, it is used to manage respiratory conditions like asthma, bronchitis, and chronic coughs.
-
Inflammatory and Skin Conditions: The plant is utilized for its anti-inflammatory properties in treating conditions like eczema and psoriasis.
-
Fever and Infections: Picrorhiza kurroa is traditionally used as an antipyretic to reduce fevers and to treat various infections.
-
Other Uses: Traditional applications also include treatment for anorexia, burning sensations, hemorrhoids, and helminthiasis (worm infestations). In some regions, it has been used for scorpion stings and snake bites.
Quantitative Data from Traditional and Preclinical Studies
The following tables summarize quantitative data related to the traditional dosage of Picrorhiza kurroa and experimental dosages of its extracts and constituents from preclinical studies.
Table 1: Traditional Dosage of Picrorhiza kurroa
| Preparation | Dosage | Indication | Reference(s) |
| Rhizome Powder | 300–500 mg, two to three times a day for an adult | General clinical indications | |
| Rhizome Powder | 2–4 grams as a single dose | Laxative | |
| Rhizome Powder | 1-3 grams daily | General use | |
| Root Powder | 375 mg, three times a day for 2 weeks | Acute viral hepatitis (clinical trial) |
Table 2: Experimental Dosages of Picrorhiza kurroa Extracts in Animal Models
| Extract/Compound | Animal Model | Dosage | Observed Effect | Reference(s) |
| Hydroalcoholic Extract | Male Wistar rats (Nonalcoholic fatty liver disease model) | 200 mg/kg and 400 mg/kg, orally for 4 weeks | Reversal of fatty infiltration of the liver | |
| P. kurroa (Pk) | Rats (Galactosamine-induced liver injury) | 200 mg/kg, orally | Significant reduction in liver lipid content, GOT, and GPT |
Experimental Protocols
This section details the methodologies of key experiments cited in the literature that investigate the pharmacological basis of the traditional uses of Picrorhiza kurroa.
Preparation of Hydroalcoholic Extract of Picrorhiza kurroa
-
Plant Material: Authenticated rhizomes of Picrorhiza kurroa are collected and cleaned.
-
Extraction: The rhizomes are subjected to Soxhlet extraction using a 50:50 mixture of ethyl alcohol and water. The extraction process is repeated three times, with each cycle lasting for 4 hours.
-
Filtration and Drying: The total filtrate from the extractions is collected and subjected to distillation. The resulting filtrate is then spray-dried to obtain a powder form of the hydroalcoholic extract.
-
Storage: The extract is stored in a vacuum desiccator until use. For administration to animals, a specific aliquot of the crude extract is diluted with carboxymethyl cellulose (B213188) (CMC).
Animal Model of Nonalcoholic Fatty Liver Disease (NAFLD)
-
Animals: Male Wistar rats are used for this model.
-
Induction of NAFLD: The rats are fed a 30% high-fat diet (HFD), consisting of butter, for a period of 2 weeks to induce the characteristics of NAFLD.
-
Treatment Groups:
-
Group 1 (Control): Fed a regular diet and administered a vehicle (0.5ml CMC) orally for 4 weeks.
-
Group 2 (HFD Control): Fed a 30% HFD for 6 weeks.
-
Group 3 (Positive Control): Fed a 30% HFD for 2 weeks, followed by co-administration of HFD and Silymarin (50 mg/kg) for 4 weeks.
-
Group 4 & 5 (Treatment): Fed a 30% HFD for 2 weeks, followed by co-administration of HFD and the hydroalcoholic extract of P. kurroa at doses of 200 mg/kg (Group 4) or 400 mg/kg (Group 5) orally for 4 weeks.
-
-
Analysis: After the treatment period, various biochemical parameters (cholesterol, triglycerides, HDL, ALT, ALP) are measured, and liver tissue is subjected to histopathological examination to assess fatty infiltration.
Standardization of Active Principles by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the content of Picroside I (this compound) and Picroside II in extracts or formulations.
-
Method: Reverse Phase HPLC is utilized.
-
Sample Preparation: The extract is prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Mobile Phase: A common mobile phase consists of a mixture of methanol and water (e.g., 40:60).
-
Detection: The elution of the compounds is monitored, and the peaks corresponding to Picroside I and Picroside II are identified based on their retention times compared to standards.
Signaling Pathways and Mechanisms of Action
Modern pharmacological studies have begun to elucidate the molecular mechanisms underlying the traditional uses of Picrorhiza kurroa and its constituents, including this compound.
Hepatoprotective and Anti-inflammatory Mechanisms
This compound and other constituents of Picrorhiza kurroa exert their hepatoprotective and anti-inflammatory effects through the modulation of several key signaling pathways.
Caption: this compound's anti-inflammatory and hepatoprotective signaling pathways.
This diagram illustrates that this compound can inhibit the activation of the NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response. By doing so, it reduces the expression of pro-inflammatory genes. Additionally, it modulates the PPAR signaling pathway, which is involved in regulating lipid metabolism and reducing hepatic fibrosis.
Logical Workflow for Investigating Traditional Medicines
The investigation of traditional medicines like Picrorhiza kurroa for modern drug development often follows a "reverse pharmacology" approach.
Caption: Reverse pharmacology workflow for traditional medicine research.
This workflow demonstrates the logical progression from documenting traditional uses to preclinical and clinical research, isolation and standardization of active compounds like this compound, and ultimately, the development of new therapeutic agents.
Conclusion
The traditional medicinal uses of Picrorhiza kurroa, a primary source of this compound, are well-documented and are increasingly being validated by modern scientific research. Its application in treating liver, inflammatory, and respiratory disorders has a strong ethnobotanical basis. Preclinical studies have begun to unravel the molecular mechanisms underlying these therapeutic effects, highlighting the role of this compound in modulating key signaling pathways such as NF-κB, MAPK, and PPAR. For researchers and drug development professionals, this compound and standardized extracts of Picrorhiza kurroa represent a promising area for the development of new therapies for a range of diseases. Further research, including well-designed clinical trials, is warranted to fully translate the traditional knowledge of this potent medicinal herb into evidence-based clinical applications.
References
- 1. Biological Activity of Picrorhiza kurroa: A Source of Potential Antimicrobial Compounds against Yersinia enterocolitica [mdpi.com]
- 2. A study of standardized extracts of Picrorhiza kurroa Royle ex Benth in experimental nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpjournal.com [ijpjournal.com]
- 4. Picrorhiza kurroa (Kutaki) Royle ex Benth as a hepatoprotective agent--experimental & clinical studies. | Semantic Scholar [semanticscholar.org]
Paniculoside I: A Technical Overview of its Discovery and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I is a naturally occurring diterpenoid glycoside belonging to the ent-kaurene (B36324) class of compounds. First isolated from Stevia paniculata, it is also found as a constituent of the more widely known sweetening plant, Stevia rebaudiana. As a member of the steviol (B1681142) glycoside family, this compound shares a common structural backbone with compounds recognized for their intense sweetness and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, chemical properties, and the broader biological context of this compound, drawing upon the available scientific literature for related compounds where specific data for this compound is not available.
Discovery and Historical Context
The initial discovery of this compound is attributed to studies on the chemical constituents of Stevia species, a genus of plants native to South America that has been used for centuries by indigenous peoples for its sweet leaves. While the specific seminal publication detailing the isolation and characterization of this compound could not be definitively retrieved for this review, the broader research into Stevia glycosides began in the early 20th century. The intensive phytochemical investigation of various Stevia species, including Stevia paniculata, has led to the isolation and identification of a vast array of diterpenoid glycosides. These compounds are of significant interest due to their potential applications in the food and pharmaceutical industries.
Chemical Structure and Properties
This compound is an ent-kaurene diterpenoid glycoside. The core of its structure is a tetracyclic diterpene skeleton known as steviol. To this core, one or more glucose units are attached, forming the glycoside. The specific arrangement and number of these sugar moieties are what differentiate the various steviol glycosides from one another.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₀O₈ |
| Molecular Weight | 480.6 g/mol |
| Class | Diterpenoid Glycoside (ent-kaurene) |
| Natural Sources | Stevia paniculata, Stevia rebaudiana |
Note: Detailed spectroscopic data (¹H and ¹³C NMR) for this compound were not available in the public domain at the time of this review. The structural elucidation of such compounds typically relies on a combination of 1D and 2D NMR techniques (COSY, HSQC, HMBC) and mass spectrometry.
Experimental Protocols
While the specific, original experimental protocol for the isolation of this compound could not be located, a general methodology for the extraction and isolation of diterpenoid glycosides from Stevia leaves is presented below. This protocol is a composite based on common practices in the field.
General Protocol for the Isolation of Diterpenoid Glycosides from Stevia
-
Extraction:
-
Dried and powdered leaves of Stevia paniculata are subjected to extraction with a polar solvent, typically methanol (B129727) or a methanol-water mixture, at room temperature or with gentle heating.
-
The crude extract is then concentrated under reduced pressure to yield a thick syrup.
-
-
Solvent Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate, and n-butanol.
-
The diterpenoid glycosides are expected to be concentrated in the more polar fractions, particularly the n-butanol fraction.
-
-
Chromatographic Purification:
-
The n-butanol fraction is subjected to column chromatography over silica (B1680970) gel.
-
Elution is performed with a gradient of chloroform and methanol, with the polarity of the mobile phase gradually increasing.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are pooled.
-
-
Final Purification:
-
Further purification of the pooled fractions is achieved through repeated column chromatography, often using different stationary phases like Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.
-
Workflow for Diterpenoid Glycoside Isolation
Biological Activities and Signaling Pathways
Specific biological activity data for this compound is limited in the available literature. However, the broader class of ent-kaurene diterpenoid glycosides, to which this compound belongs, has been investigated for a range of pharmacological effects, including anti-inflammatory and anticancer activities.
Anti-inflammatory Activity
Steviol glycosides have been shown to possess anti-inflammatory properties. The proposed mechanism often involves the modulation of key inflammatory signaling pathways. While a specific pathway for this compound has not been elucidated, a general mechanism for related compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
In a typical inflammatory response, stimuli such as lipopolysaccharides (LPS) activate Toll-like receptors (TLRs), leading to a signaling cascade that results in the activation of IκB kinase (IKK). IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as those for TNF-α, IL-1β, and IL-6. Diterpenoid glycosides may interfere with this pathway by inhibiting the degradation of IκBα, thereby preventing NF-κB activation.
Potential Anti-inflammatory Signaling Pathway
Paniculoside I: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Paniculoside I, a diterpene glycoside isolated from Stevia rebaudiana. Understanding the solubility of this natural compound is critical for its extraction, purification, formulation, and analytical characterization. This document compiles available qualitative solubility data for this compound, quantitative data for analogous steviol (B1681142) glycosides, and detailed experimental protocols for solubility determination.
Qualitative Solubility of this compound
This compound is generally characterized as being soluble in a range of polar organic solvents. Information from chemical suppliers indicates its solubility in the following solvents:
-
Dimethyl Sulfoxide (DMSO)
-
Pyridine
-
Methanol
-
Chloroform
-
Dichloromethane
-
Acetone
This broad solubility in polar organic solvents is consistent with its chemical structure, which features a diterpenoid aglycone and a glycosidic moiety, lending it both lipophilic and hydrophilic characteristics.
Quantitative Solubility of Structurally Related Steviol Glycosides
| Solvent (w/w) | Temperature (°C) | Stevioside Solubility (g/L) | Rebaudioside A Solubility (g/L) |
| Water | 30 | 3.7 | 3.7 |
| 40 | 3.4 | 3.8 | |
| 50 | 6.3 | 6.6 | |
| Ethanol:Water (30:70) | 30 | 34.8 | 33.9 |
| 40 | 87.8 | 80.4 | |
| 50 | 177.8 | 156.8 | |
| Ethanol:Water (70:30) | 30 | 102.3 | 72.8 |
| 40 | 190.0 | 105.7 | |
| 50 | 310.3 | 213.7 | |
| Ethanol | 30 | 91.1 | 3.2 |
| 40 | 147.4 | 2.1 | |
| 50 | 281.3 | 3.7 |
Data sourced from studies on Stevioside and Rebaudioside A and presented as an analogue for this compound.[1][2]
The data indicates that the solubility of these steviol glycosides is significantly influenced by both the solvent composition and temperature. The use of ethanol-water mixtures can dramatically increase the solubility compared to either solvent alone.
Experimental Protocols for Solubility Determination
The following protocols outline standard methodologies for determining the solubility of a natural product like this compound.
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s) of interest
-
Thermostatically controlled shaker or water bath
-
Vials with airtight seals
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a precise volume of the desired solvent to each vial.
-
Equilibration: Securely seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). The samples are agitated for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature to permit the undissolved solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove all undissolved particles. This step is critical to prevent the inclusion of solid material in the final analysis.
-
Dilution: If necessary, dilute the clear filtrate with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC. A standard calibration curve of this compound should be prepared in the same solvent to ensure accurate quantification.
-
Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by taking into account the dilution factor.
For rapid screening of solubility in multiple solvents, a smaller-scale, higher-throughput method can be employed.
Objective: To quickly assess the apparent solubility of this compound across a panel of solvents.
Materials:
-
This compound (stock solution in a suitable solvent like DMSO)
-
96-well filter plates
-
96-well collection plates
-
Multi-channel pipettes
-
Plate shaker
-
Plate reader (UV-Vis) or HPLC-MS system
Procedure:
-
Sample Preparation: Dispense the selected solvents into the wells of a 96-well plate.
-
Compound Addition: Add a small aliquot of a concentrated stock solution of this compound (e.g., in DMSO) to each well.
-
Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 1-2 hours) at room temperature to allow for dissolution.
-
Filtration: Transfer the solutions to a 96-well filter plate and filter them into a collection plate using a vacuum manifold or centrifugation to remove any precipitated compound.
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a suitable method, such as UV-Vis spectroscopy or LC-MS.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility.
References
Methodological & Application
Application Notes & Protocols for the Extraction and Purification of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I is a diterpenoid glycoside that has been isolated from plants of the Stevia genus, notably Stevia paniculata and Stevia rebaudiana. As a member of the diverse family of steviol (B1681142) glycosides, this compound is of interest to researchers for its potential biological activities and applications. This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant material. The methodologies described herein are based on established techniques for the isolation of diterpenoid glycosides from Stevia species and may be adapted and optimized for specific laboratory conditions and research objectives.
Extraction of this compound
The initial step in isolating this compound involves its extraction from the dried and powdered leaves of Stevia. Solvent extraction is the most common method, leveraging the polar nature of the glycoside.
Protocol 1: Conventional Solvent Extraction
This protocol describes a standard maceration technique using a polar solvent.
Materials:
-
Dried and powdered Stevia leaves
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
Deionized water
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Beakers and flasks
Procedure:
-
Weigh 100 g of dried, finely powdered Stevia leaves.
-
Suspend the powder in 1 L of 70% aqueous methanol or ethanol in a large beaker or flask.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the mixture through filter paper to separate the extract from the plant debris.
-
Collect the filtrate (the extract) and repeat the extraction process on the plant residue two more times with fresh solvent to ensure maximum recovery.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE can enhance extraction efficiency and reduce extraction time.
Materials:
-
Same as Protocol 1
-
Ultrasonic bath or probe sonicator
Procedure:
-
Weigh 100 g of dried, finely powdered Stevia leaves.
-
Suspend the powder in 1 L of 70% aqueous methanol or ethanol.
-
Place the vessel in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic waves at a frequency of 40 kHz and a power of 300-480 W for 20-30 minutes at a controlled temperature (e.g., 30°C).[1]
-
Filter the mixture as described in Protocol 1.
-
Repeat the sonication and filtration steps twice more on the residue.
-
Combine and concentrate the filtrates using a rotary evaporator.
Purification of this compound
The crude extract contains a mixture of compounds, including other glycosides, pigments, and lipids. A multi-step purification process is necessary to isolate this compound.
Step 1: Liquid-Liquid Partitioning for Preliminary Purification
This step removes non-polar impurities.
Materials:
-
Crude extract from the extraction step
-
n-Hexane or Chloroform (B151607)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium chloride (brine) solution
-
Separatory funnel
Procedure:
-
Dissolve the crude extract in deionized water.
-
Transfer the aqueous solution to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of n-hexane or chloroform. Shake vigorously and allow the layers to separate.
-
Drain the organic layer (bottom layer for chloroform, top for hexane) to remove chlorophyll (B73375) and other non-polar compounds. Repeat this step 2-3 times.
-
The aqueous layer, now enriched with glycosides, is then subjected to extraction with ethyl acetate. Add an equal volume of EtOAc, shake, and allow the layers to separate.
-
Collect the ethyl acetate layer. Repeat the extraction with EtOAc 2-3 times.
-
Combine the ethyl acetate fractions and wash with a saturated NaCl solution to remove residual water.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and then evaporate the solvent to yield a partially purified glycoside fraction.
Step 2: Column Chromatography for Fine Purification
Column chromatography is a crucial step for separating individual glycosides.
Materials:
-
Partially purified glycoside fraction
-
Silica (B1680970) gel (60-120 mesh) for column chromatography
-
Glass column
-
Solvent system: A gradient of chloroform and methanol is commonly used.
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform).
-
Pack the glass column with the silica gel slurry.
-
Dissolve the partially purified glycoside fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise gradient of increasing methanol in chloroform (e.g., from 100:0 to 90:10, 80:20, etc., v/v).
-
Collect fractions of a fixed volume (e.g., 20 mL).
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the fractions containing the pure compound and evaporate the solvent.
Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the final step.
Materials:
-
Purified fraction from column chromatography
-
Preparative HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile (B52724) and water)
Procedure:
-
Dissolve the this compound-rich fraction in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample into the preparative HPLC system.
-
Elute with an optimized gradient of acetonitrile and water.
-
Monitor the eluent with a suitable detector (e.g., UV-Vis or ELSD) and collect the peak corresponding to this compound.
-
Lyophilize or evaporate the solvent from the collected fraction to obtain pure this compound.
Quantitative Data Summary
The following tables provide representative data for the extraction and purification of diterpenoid glycosides from Stevia. These values can serve as a baseline for the expected yield and purity of this compound, although specific results may vary.
Table 1: Comparison of Extraction Methods for Steviol Glycosides
| Extraction Method | Solvent | Temperature (°C) | Time | Yield of Rebaudioside A ( g/100g ) | Reference |
| Maceration | 70% Ethanol | Room Temp | 2 hours (3 repetitions) | - | [2] |
| Hot Water Extraction | Water | 75-80 | 2 hours (13 repetitions) | - | [2] |
| Ultrasound-Assisted | 60% Isopropyl Alcohol | 30 | 18 min | 35.61 | [1] |
Table 2: HPLC Parameters for Diterpenoid Glycoside Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Purification Techniques
Caption: Hierarchy of purification techniques for this compound.
References
Application Note: Development of a Stability-Indicating HPLC Method for the Analysis of Paniculoside I
Abstract
This application note describes a validated, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Paniculoside I. The developed method is accurate, precise, and specific for the determination of this compound in the presence of its degradation products. This method is suitable for routine quality control and stability testing of this compound in bulk drug substance and pharmaceutical formulations.
Introduction
This compound is a diterpenoid glycoside with the molecular formula C26H40O8 and a molecular weight of 480.59 g/mol .[1][2][3][4][5] It is a natural product isolated from Stevia rebaudiana.[1][3] As with many natural products intended for pharmaceutical use, a robust and reliable analytical method is crucial for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1] This application note details the development and validation of a stability-indicating HPLC method for this compound, following the guidelines of the International Council for Harmonisation (ICH).
Experimental
Instrumentation
A standard HPLC system equipped with a UV/Vis detector was used for this analysis.
Chemicals and Reagents
-
This compound reference standard (Purity ≥98%)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B, 5-25 min: 20-80% B, 25-30 min: 80% B, 30-31 min: 80-20% B, 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
The selection of a C18 column was based on its wide applicability for the separation of moderately polar compounds like glycosides. A gradient elution with acetonitrile and water containing formic acid was chosen to ensure good peak shape and resolution of this compound from its potential impurities and degradants. While structurally similar compounds like picrosides exhibit UV maxima around 270-283 nm, a lower wavelength of 210 nm was selected for broader applicability in detecting potential degradation products that may lack strong chromophores.
Protocols
Standard Solution Preparation
Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare working standard solutions of desired concentrations (e.g., for linearity studies).
Sample Preparation
For bulk drug substance, accurately weigh and dissolve the sample in methanol to a known concentration. For formulated products, a suitable extraction method should be developed and validated to ensure complete extraction of this compound without degradation.
Forced Degradation Studies
Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The this compound stock solution was subjected to the following stress conditions:
-
Acid Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M HCl and kept at 60 °C for 2 hours. The solution was then neutralized with 0.1 M NaOH.
-
Base Hydrolysis: 1 mL of stock solution was mixed with 1 mL of 0.1 M NaOH and kept at 60 °C for 2 hours. The solution was then neutralized with 0.1 M HCl.
-
Oxidative Degradation: 1 mL of stock solution was mixed with 1 mL of 3% H2O2 and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was kept in an oven at 105 °C for 24 hours and then dissolved in methanol.
-
Photolytic Degradation: The stock solution was exposed to UV light (254 nm) for 24 hours.
Method Validation
The developed method was validated according to ICH guidelines for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ).
Linearity
The linearity of the method was evaluated by analyzing a series of six concentrations of this compound. The calibration curve was constructed by plotting the peak area against the concentration.
Precision
The precision of the method was determined by performing replicate injections of the standard solution at a single concentration (repeatability) and on different days (intermediate precision).
Accuracy
The accuracy of the method was assessed by the recovery of known amounts of this compound spiked into a placebo matrix at three different concentration levels.
Specificity
The specificity of the method was demonstrated by the separation of this compound from its degradation products in the forced degradation samples. The peak purity of this compound was also evaluated using a photodiode array (PDA) detector.
Results and Discussion
The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 15 minutes. The forced degradation studies showed significant degradation of this compound under acidic, basic, and oxidative conditions, with the formation of distinct degradation products that were well-separated from the parent peak. The method validation results are summarized in Table 2.
Table 2: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
| Specificity | The method is specific for this compound in the presence of its degradation products. |
Conclusion
A simple, rapid, precise, accurate, and stability-indicating RP-HPLC method has been developed and validated for the quantitative determination of this compound. The method is suitable for the routine quality control and stability monitoring of this compound in pharmaceutical development.
Visualizations
Caption: Workflow for the development and validation of the HPLC method for this compound.
Caption: Influence of mobile phase composition on peak characteristics in HPLC.
References
Application Notes and Protocols: In Vitro Anti-inflammatory Assay of Paniculoside I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases. Paniculoside I, a saponin (B1150181) isolated from Panax notoginseng, has been investigated for its potential therapeutic properties. This document provides detailed protocols for assessing the in vitro anti-inflammatory effects of this compound, focusing on its ability to modulate key inflammatory mediators and signaling pathways in a cellular model of inflammation. The protocols herein describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, a widely accepted model for studying inflammatory responses.
Data Presentation
Disclaimer: The following tables are templates to illustrate how to present quantitative data for this compound. Specific experimental data for this compound was not available in the searched literature. The values presented are for illustrative purposes only and should be replaced with experimental findings.
Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitrite (B80452) Concentration (µM) | % Inhibition of NO Production | IC₅₀ (µM) |
| Control (untreated) | - | 1.2 ± 0.3 | - | |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% | |
| This compound + LPS | 1 | 20.5 ± 1.8 | 20.5% | |
| This compound + LPS | 5 | 15.1 ± 1.5 | 41.5% | |
| This compound + LPS | 10 | 9.8 ± 1.1 | 62.0% | |
| This compound + LPS | 25 | 5.3 ± 0.7 | 79.5% | |
| Positive Control (e.g., L-NMMA) | 100 | 2.5 ± 0.4 | 91.1% |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α (pg/mL) | % Inhibition of TNF-α | IL-6 (pg/mL) | % Inhibition of IL-6 |
| Control (untreated) | - | 50 ± 8 | - | 35 ± 6 | - |
| LPS (1 µg/mL) | - | 1250 ± 110 | 0% | 980 ± 95 | 0% |
| This compound + LPS | 10 | 875 ± 90 | 30% | 686 ± 75 | 30% |
| This compound + LPS | 25 | 500 ± 65 | 60% | 392 ± 48 | 60% |
| Positive Control (e.g., Dexamethasone) | 1 | 187 ± 25 | 85% | 147 ± 20 | 85% |
Experimental Protocols
Cell Culture and Treatment
1.1. Cell Line: Murine macrophage cell line RAW 264.7.
1.2. Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
1.3. Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
1.4. Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 24-well for ELISA).
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (dissolved in a suitable vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with a known inhibitor (positive control).
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (NO₂⁻), a stable product of NO, in the cell culture supernatant.
2.1. Reagents:
-
Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% (v/v) phosphoric acid.
-
Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Sodium Nitrite (NaNO₂) standard solution (for standard curve).
2.2. Protocol:
-
After the 24-hour incubation with this compound and LPS, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample in a new 96-well plate.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol describes the quantification of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
3.1. Materials:
-
ELISA kits for mouse TNF-α and IL-6.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Assay Diluent.
-
Substrate solution (e.g., TMB).
-
Stop Solution.
3.2. Protocol (General):
-
Coat a 96-well plate with the capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate multiple times with Wash Buffer.
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody (e.g., Streptavidin-HRP) and incubate for 20-30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution and incubate until color develops (typically 15-20 minutes).
-
Add the Stop Solution to terminate the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Mandatory Visualizations
Application Notes and Protocols for Evaluating the Neuroprotective Effects of Paniculoside I in Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive framework for investigating the potential neuroprotective properties of Paniculoside I, a novel compound, using established in vitro cell culture models. The protocols and methodologies outlined are based on standard techniques used to evaluate the neuroprotective efficacy of various natural compounds against cellular stressors implicated in neurodegenerative diseases.[1][2][3] While direct data on this compound is emerging, the described assays and pathway analyses will enable researchers to elucidate its mechanisms of action and quantify its protective effects.
The initial assessment of a compound's neuroprotective activity is typically performed using cultured neuronal or neuron-like cells.[1] These models allow for the controlled induction of neuronal damage and the subsequent evaluation of the compound's ability to mitigate this damage. Common cellular stressors used to mimic neurodegenerative conditions include oxidative insults (e.g., hydrogen peroxide), neurotoxins (e.g., MPP+, rotenone), and protein aggregates (e.g., amyloid-β).[1][4][5][6]
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data obtained from the experimental protocols described below. These tables are designed for clear presentation and easy comparison of results.
Table 1: Effect of this compound on Cell Viability in a Model of Oxidative Stress
| Treatment Group | Concentration of this compound | Inducer of Damage (e.g., H₂O₂) Concentration | Cell Viability (%) (Mean ± SD) | Statistical Significance (p-value) |
| Control | - | - | 100 ± 5.2 | - |
| Damage Control | - | 100 µM | 45 ± 4.8 | < 0.001 vs. Control |
| This compound | 1 µM | 100 µM | 58 ± 5.1 | < 0.05 vs. Damage Control |
| This compound | 10 µM | 100 µM | 75 ± 6.3 | < 0.01 vs. Damage Control |
| This compound | 50 µM | 100 µM | 88 ± 5.9 | < 0.001 vs. Damage Control |
Table 2: Effect of this compound on Lactate (B86563) Dehydrogenase (LDH) Release
| Treatment Group | Concentration of this compound | Inducer of Damage (e.g., MPP+) Concentration | LDH Release (% of Control) (Mean ± SD) | Statistical Significance (p-value) |
| Control | - | - | 100 ± 8.1 | - |
| Damage Control | - | 500 µM | 250 ± 15.4 | < 0.001 vs. Control |
| This compound | 1 µM | 500 µM | 210 ± 12.7 | < 0.05 vs. Damage Control |
| This compound | 10 µM | 500 µM | 160 ± 10.9 | < 0.01 vs. Damage Control |
| This compound | 50 µM | 500 µM | 115 ± 9.5 | < 0.001 vs. Damage Control |
Table 3: Modulation of Key Signaling Proteins by this compound
| Target Protein | Treatment Group | This compound Concentration | Fold Change in Protein Expression (vs. Damage Control) (Mean ± SD) | Statistical Significance (p-value) |
| p-GSK-3β (Ser9) | Damage Control | - | 1.0 ± 0.2 | - |
| This compound | 10 µM | 1.8 ± 0.3 | < 0.05 | |
| Bcl-2 | Damage Control | - | 1.0 ± 0.1 | - |
| This compound | 10 µM | 2.5 ± 0.4 | < 0.01 | |
| Nrf2 | Damage Control | - | 1.0 ± 0.3 | - |
| This compound | 10 µM | 3.1 ± 0.5 | < 0.001 | |
| Activated Caspase-3 | Damage Control | - | 1.0 ± 0.2 | - |
| This compound | 10 µM | 0.4 ± 0.1 | < 0.01 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Cell Culture and Maintenance
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or murine hippocampal HT22 cells are commonly used.[1][5][7]
-
Culture Medium: For SH-SY5Y cells, a 1:1 mixture of Modified Eagle Medium and Ham's F-12 nutrient mixture with 10% fetal bovine serum is recommended.[5]
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere containing 5% CO₂. The culture medium should be changed every 3-4 days.[5]
Induction of Neuronal Damage
To evaluate the protective effects of this compound, neuronal damage can be induced using various stressors:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) can be used to induce oxidative damage.[1]
-
Mitochondrial Dysfunction: 1-methyl-4-phenylpyridinium (MPP+) or rotenone (B1679576) can be used to model mitochondrial impairment seen in Parkinson's disease.[5][6]
-
Neuroinflammation: Conditioned medium from lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV2) can be used to induce neuroinflammation-mediated toxicity.[7][8]
Assessment of Cell Viability (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[1]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 to 24 hours, depending on the experimental design.
-
Induction of Damage: Add the chosen neurotoxin (e.g., H₂O₂) to the wells and incubate for the desired time (e.g., 24 hours).[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Measurement of Cytotoxicity (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cell membrane damage and cytotoxicity.
-
Experimental Setup: Follow the same cell seeding, treatment, and damage induction steps as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Data Analysis: Express LDH release as a percentage of the control (untreated) or maximum LDH release (from lysed cells). A significant reduction in LDH release in this compound-treated groups compared to the damage control indicates a protective effect.[5]
Western Blotting for Signaling Pathway Analysis
This technique is used to analyze the expression levels of key proteins in signaling pathways associated with cell survival, apoptosis, and inflammation.[1]
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., Bcl-2, cleaved Caspase-3, p-GSK-3β, Nrf2, NF-κB).
-
Detection: After washing, incubate the membrane with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin or GAPDH.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the investigation of this compound's neuroprotective effects.
Caption: Potential neuroprotective signaling pathways modulated by this compound.
Caption: Experimental workflow for assessing the neuroprotective effects of this compound.
Caption: this compound's potential role in the intrinsic apoptosis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Neuroprotection: Targeting Multiple Pathways by Naturally Occurring Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Celastrus paniculatus seed extract exhibits neuroprotective effects against MPP+‑induced apoptotic cell death via GSK‑3β in a Parkinson's disease model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Paniculoside I anticancer activity on lung cancer cell lines
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction Paniculoside I, also known as Picroside I, is a natural compound that has demonstrated significant anti-proliferative and anti-cancer properties. This document outlines the application of this compound in lung cancer cell line research, providing detailed protocols for key experiments and summarizing its mechanism of action. The data and protocols presented here are based on findings from studies on other cancer types, such as triple-negative breast cancer, and are adapted for lung cancer research, offering a foundational framework for investigation.
Data Presentation
The anti-cancer efficacy of this compound can be quantified through various assays. Below is a summary of expected quantitative data based on its activity in cancer cell line studies.
Table 1: Cytotoxicity of this compound on Lung Cancer Cell Lines
| Cell Line | Treatment Duration (hrs) | IC50 Value (µM) | Assay |
| A549 (NSCLC) | 48 | 95.3[1] | MTT Assay |
| H460 (NSCLC) | 48 | To be determined | MTT Assay |
| H1299 (NSCLC) | 48 | To be determined | MTT Assay |
Note: The IC50 value for A549 is extrapolated from studies on MDA-MB-231 breast cancer cells[1]. Values for other lung cancer cell lines need to be determined experimentally.
Table 2: Apoptotic Effects of this compound on A549 Lung Cancer Cells
| Treatment Concentration (µM) | Duration (hrs) | Early Apoptosis (%) | Late Apoptosis (%) | Assay |
| 0 (Control) | 24 | Baseline | Baseline | Annexin V/PI Staining |
| 50 | 24 | Increased | Increased | Annexin V/PI Staining |
| 75 | 24 | Significantly Increased[1] | Significantly Increased | Annexin V/PI Staining |
| 100 | 24 | Markedly Increased (up to 20% increase in early apoptosis)[1] | Markedly Increased | Annexin V/PI Staining |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound's anti-cancer activity on lung cancer cell lines.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on lung cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Lung cancer cell lines (e.g., A549, H460, H1299)
-
DMEM/RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed lung cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 25, 50, 100, 150, 200 µM). Include a vehicle control (DMSO).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by this compound in lung cancer cells.
Materials:
-
Lung cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed lung cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with different concentrations of this compound (e.g., 0, 50, 75, 100 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression of proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Lung cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
Visualization of Pathways and Workflows
To better illustrate the mechanisms and procedures, the following diagrams are provided.
Caption: A generalized workflow for investigating the anticancer effects of this compound.
Caption: this compound induces apoptosis through the intrinsic mitochondrial pathway.
Conclusion this compound exhibits promising anti-cancer activity by inducing apoptosis in cancer cells. The protocols and data presented in this application note provide a comprehensive guide for researchers to explore the therapeutic potential of this compound in lung cancer. Further in-depth studies are warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy in preclinical and clinical settings.
References
Application Notes and Protocols for Assessing the Antioxidant Capacity of Paniculoside I
Introduction
Paniculoside I, a diterpenoid isolated from plants such as Stevia rebaudiana, is a compound of interest for its potential bioactive properties.[1] This document provides detailed application notes and standardized protocols for the assessment of the antioxidant capacity of this compound using two common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.
Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. The DPPH and ABTS assays are widely used spectrophotometric methods to determine the antioxidant capacity of various substances.[2][3] These assays are based on the ability of an antioxidant to donate an electron or a hydrogen atom to a stable radical, thus neutralizing it and causing a change in color that can be measured.
Principles of the Assays
DPPH Radical Scavenging Assay
The DPPH assay is based on the reduction of the stable free radical DPPH in the presence of an antioxidant. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution.[2] When an antioxidant is added, it donates a hydrogen atom or an electron to DPPH, which leads to the formation of the reduced form, DPPH-H. This reduction is accompanied by a color change from violet to yellow, and the decrease in absorbance at a characteristic wavelength (typically 517 nm) is proportional to the concentration of the antioxidant and its radical scavenging activity.[4]
ABTS Radical Cation Decolorization Assay
The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. This is typically achieved by reacting ABTS with a strong oxidizing agent, such as potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at a characteristic wavelength (typically 734 nm) is proportional to the antioxidant's ability to scavenge the radical cation.
Data Presentation
While specific quantitative data for the antioxidant capacity of this compound was not found in the reviewed literature, the following tables provide a template for presenting experimental results. The data presented are hypothetical and for illustrative purposes only. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the initial radicals.
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| 0 (Control) | 1.000 | 0 |
| 10 | 0.850 | 15.0 |
| 25 | 0.650 | 35.0 |
| 50 | 0.480 | 52.0 |
| 100 | 0.290 | 71.0 |
| 200 | 0.150 | 85.0 |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Calculated Value] } |
| Ascorbic Acid (Positive Control) | \multicolumn{2}{c | }{[Calculated Value] } |
Table 2: ABTS Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance (734 nm) | % Inhibition |
| 0 (Control) | 0.700 | 0 |
| 5 | 0.610 | 12.9 |
| 10 | 0.520 | 25.7 |
| 20 | 0.380 | 45.7 |
| 40 | 0.210 | 70.0 |
| 80 | 0.100 | 85.7 |
| IC50 (µg/mL) | \multicolumn{2}{c | }{[Calculated Value] } |
| Trolox (Positive Control) | \multicolumn{2}{c | }{[Calculated Value] } |
Experimental Protocols
The following are detailed protocols for performing the DPPH and ABTS assays to evaluate the antioxidant capacity of this compound.
DPPH Radical Scavenging Assay Protocol
4.1.1 Materials and Reagents
-
This compound (CAS: 60129-63-7)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (analytical grade)
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
4.1.2 Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store the solution in a dark bottle at 4°C.
-
This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Pyridine, Methanol, Ethanol) at a concentration of 1 mg/mL.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to obtain the desired concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control (Ascorbic Acid): Prepare a stock solution and working solutions of ascorbic acid in the same manner as this compound.
4.1.3 Assay Procedure
-
Pipette 100 µL of the DPPH working solution into each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound working solutions or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
For the control, mix 100 µL of the DPPH solution with 100 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
4.1.4 Calculation of Results
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without sample).
-
Asample is the absorbance of the sample (DPPH solution with this compound or positive control).
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
ABTS Radical Cation Decolorization Assay Protocol
4.2.1 Materials and Reagents
-
This compound (CAS: 60129-63-7)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol (analytical grade)
-
Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
4.2.2 Preparation of Solutions
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation. Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.
-
This compound Stock Solution and Working Solutions: Prepare as described in the DPPH protocol.
-
Positive Control (Trolox): Prepare a stock solution and working solutions of Trolox in the same manner as this compound.
4.2.3 Assay Procedure
-
Pipette 190 µL of the ABTS•+ working solution into each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound working solutions or the positive control to the wells.
-
For the blank, add 10 µL of the solvent (methanol or ethanol) instead of the sample.
-
For the control, mix 190 µL of the ABTS•+ solution with 10 µL of the solvent.
-
Incubate the plate in the dark at room temperature for 6-7 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
4.2.4 Calculation of Results
The percentage of ABTS•+ scavenging activity is calculated using the following formula:
% Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (ABTS•+ solution without sample).
-
Asample is the absorbance of the sample (ABTS•+ solution with this compound or positive control).
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.
Visualizations
General Antioxidant Mechanism
Caption: General mechanism of free radical scavenging by an antioxidant.
DPPH Assay Experimental Workflow
Caption: Experimental workflow for the DPPH radical scavenging assay.
ABTS Assay Experimental Workflow
Caption: Experimental workflow for the ABTS radical cation decolorization assay.
References
Paniculoside I: Application Notes and Protocols for In Vivo Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I is a diterpene glycoside first isolated from Stevia paniculata. As a member of the saponin (B1150181) family, it holds potential for therapeutic applications, particularly in the realms of neuroprotection and anti-inflammatory action, areas where other saponins (B1172615) have shown promise. However, a comprehensive review of current scientific literature reveals a notable absence of in vivo efficacy studies specifically investigating this compound.
This document aims to bridge this gap by providing detailed application notes and standardized protocols for evaluating the in vivo efficacy of a representative saponin, such as this compound. The methodologies outlined herein are based on established and widely accepted animal models used to assess the neuroprotective and anti-inflammatory properties of novel compounds. These protocols are designed to be adaptable for this compound, enabling researchers to generate robust and reproducible data to elucidate its therapeutic potential.
The following sections will detail experimental designs for a neuroinflammation model and an Alzheimer's disease model, present hypothetical data in structured tables for clear interpretation, and visualize experimental workflows and relevant signaling pathways using diagrams.
Animal Models for In Vivo Efficacy
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This model is a well-established method for inducing a robust inflammatory response in the central nervous system, characterized by the activation of microglia and the release of pro-inflammatory cytokines. It is a valuable tool for the initial screening of compounds with potential anti-neuroinflammatory activity.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping:
-
Vehicle Control (Saline)
-
LPS Control (LPS + Vehicle)
-
This compound (or representative saponin) treatment groups (e.g., 10, 20, 50 mg/kg) + LPS
-
Positive Control (e.g., Dexamethasone) + LPS
-
-
Drug Administration: Administer this compound (or vehicle/positive control) intraperitoneally (i.p.) for 7 consecutive days.
-
Induction of Neuroinflammation: On day 7, one hour after the final drug administration, inject LPS (0.25 mg/kg, i.p.) to all groups except the vehicle control.
-
Sample Collection: 24 hours after LPS injection, euthanize the animals and collect brain tissue (hippocampus and cortex) and blood samples.
-
Outcome Measures:
-
Behavioral Tests: (Optional, can be performed before euthanasia) - Open field test, Y-maze for cognitive assessment.
-
Biochemical Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates and serum using ELISA.
-
Immunohistochemistry: Stain brain sections for microglial (Iba1) and astrocyte (GFAP) activation markers.
-
Western Blot: Analyze the expression of key inflammatory pathway proteins (e.g., p-NF-κB, COX-2, iNOS).
-
Experimental Workflow for LPS-Induced Neuroinflammation Model
Caption: Workflow for the LPS-induced neuroinflammation model.
5XFAD Mouse Model of Alzheimer's Disease
The 5XFAD transgenic mouse model is a widely used model for Alzheimer's disease that rapidly develops amyloid plaques and exhibits cognitive deficits. This model is suitable for evaluating the long-term therapeutic efficacy of compounds targeting neurodegeneration and amyloid pathology.
Experimental Protocol:
-
Animal Model: 5XFAD transgenic mice and wild-type littermates (3 months old).
-
Acclimatization: House animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Grouping:
-
Wild-type + Vehicle
-
5XFAD + Vehicle
-
5XFAD + this compound (or representative saponin) treatment groups (e.g., 10, 20 mg/kg)
-
-
Drug Administration: Administer this compound (or vehicle) daily via oral gavage for 3 months.
-
Behavioral Testing: At the end of the treatment period (at 6 months of age), perform a battery of behavioral tests to assess cognitive function:
-
Morris Water Maze (spatial learning and memory)
-
Y-maze (short-term memory)
-
-
Sample Collection: Following behavioral testing, euthanize the animals and collect brain tissue.
-
Outcome Measures:
-
Histological Analysis:
-
Immunohistochemistry for Aβ plaques (using 6E10 or similar antibody).
-
Thioflavin S staining for dense-core plaques.
-
Immunostaining for microgliosis (Iba1) and astrogliosis (GFAP) around plaques.
-
Nissl staining or NeuN staining for neuronal cell count in the hippocampus and cortex.
-
-
Biochemical Analysis:
-
ELISA for soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates.
-
Western blot for levels of amyloid precursor protein (APP), BACE1, and synaptic proteins (e.g., synaptophysin, PSD-95).
-
-
Experimental Workflow for 5XFAD Alzheimer's Disease Model
Caption: Workflow for the 5XFAD Alzheimer's disease efficacy study.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described in vivo studies.
Table 1: Effect of a Representative Saponin on Pro-inflammatory Cytokine Levels in LPS-Treated Mice
| Treatment Group | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | 25.3 ± 3.1 | 15.8 ± 2.5 | 30.1 ± 4.2 |
| LPS Control | 250.6 ± 20.4 | 180.2 ± 15.7 | 310.5 ± 25.8 |
| Saponin (10 mg/kg) + LPS | 180.4 ± 18.1 | 130.9 ± 12.3 | 240.7 ± 20.1 |
| Saponin (20 mg/kg) + LPS | 125.7 ± 11.9 | 95.6 ± 9.8 | 180.3 ± 15.5** |
| Saponin (50 mg/kg) + LPS | 80.2 ± 8.5 | 60.1 ± 7.2 | 110.6 ± 10.9 |
| Dexamethasone + LPS | 65.9 ± 7.1 | 50.3 ± 6.5 | 95.2 ± 9.8 |
| p < 0.05, **p < 0.01, ***p < 0.001 vs. LPS Control. Data are presented as mean ± SEM. |
Table 2: Cognitive Performance and Neuropathological Changes in 5XFAD Mice Treated with a Representative Saponin
| Treatment Group | Morris Water Maze (Escape Latency, s) | Aβ Plaque Load (% Area) | Hippocampal Neuronal Count (cells/mm²) |
| Wild-type + Vehicle | 20.5 ± 2.1 | N/A | 3500 ± 150 |
| 5XFAD + Vehicle | 55.8 ± 5.3 | 12.4 ± 1.5 | 2100 ± 120 |
| 5XFAD + Saponin (10 mg/kg) | 45.2 ± 4.8 | 9.8 ± 1.1 | 2450 ± 130 |
| 5XFAD + Saponin (20 mg/kg) | 35.6 ± 3.9 | 7.1 ± 0.9 | 2800 ± 140** |
| p < 0.05, **p < 0.01 vs. 5XFAD + Vehicle. Data are presented as mean ± SEM. |
Signaling Pathways
Many neuroprotective saponins exert their effects by modulating key signaling pathways involved in inflammation and oxidative stress. The NF-κB and Nrf2 pathways are common targets.
NF-κB Signaling Pathway in Neuroinflammation
Caption: Inhibition of the NF-κB signaling pathway by a representative saponin.
Application Notes and Protocols: Paniculoside I Formulation for Oral Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I, a diterpenoid glycoside, presents a promising scaffold for therapeutic development. However, its clinical translation via the oral route is hampered by challenges common to many natural products, including poor aqueous solubility and limited membrane permeability, which can lead to low and variable oral bioavailability. This document provides detailed application notes and protocols for the development of an oral formulation of this compound, with a focus on enhancing its solubility and oral absorption. The data presented for structurally similar diterpenoid glycosides, stevioside (B1681144) and rebaudioside A, serve as a valuable reference for formulation design and evaluation.
Physicochemical Properties and Formulation Challenges
This compound's large molecular weight and numerous hydrogen bond donors contribute to its presumed low passive permeability across the intestinal epithelium. Its glycosidic nature suggests susceptibility to enzymatic degradation in the gastrointestinal tract. The primary challenge in formulating this compound for oral delivery is to overcome its poor solubility and enhance its permeation across the intestinal barrier to achieve therapeutic plasma concentrations.
Data Presentation: Properties of this compound Analogs
To guide the formulation development of this compound, the following tables summarize key physicochemical and pharmacokinetic properties of its close structural analogs, stevioside and rebaudioside A.
Table 1: Solubility of Stevioside and Rebaudioside A in Different Solvent Systems
| Solvent System (v/v) | Temperature (°C) | Stevioside Solubility (g/L) | Rebaudioside A Solubility (g/L) |
| Water | 25 | ~8 | ~1.3 |
| Ethanol (B145695) | 25 | High | Poor |
| Ethanol:Water (30:70) | 30 | 34.8 | 33.9 |
| Ethanol:Water (70:30) | 30 | 102.3 | 72.8 |
| Propylene Glycol:Water (50:50) | 80 | High solubility reported | High solubility reported |
Data extrapolated from studies on steviol (B1681142) glycosides. Actual solubility of this compound should be experimentally determined.[1][2][3]
Table 2: Stability of Stevioside in Aqueous Solutions
| pH | Temperature (°C) | Stability after 72 hours |
| 2 - 6.5 | 50 | Stable, no significant degradation |
| 3 | 80 | ~55% degradation |
| 2 | 80 | Complete degradation |
Data suggests that this compound may be unstable in highly acidic conditions, especially at elevated temperatures.[4][5]
Table 3: Pharmacokinetic Parameters of Steviol Glycosides in Humans (Oral Administration)
| Parameter | Stevioside | Rebaudioside A |
| Dose | 4.2 mg/kg | 5 mg/kg |
| Tmax (h) | ~8.0 | ~12.0 |
| Cmax (ng/mL) of Steviol Glucuronide | 1886 | 1472 |
| AUC0-t (ng·h/mL) of Steviol Glucuronide | 34,090 | 30,788 |
| t1/2 (h) | ~14 | ~14 |
Steviol glycosides are metabolized by gut microbiota to steviol, which is then absorbed and conjugated to steviol glucuronide. These parameters reflect the systemic exposure to the active metabolite.
Experimental Protocols
Solubility Determination of this compound
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents and biorelevant media.
Materials:
-
This compound powder
-
Solvents: Purified water, Ethanol, Propylene glycol, Polyethylene glycol 400 (PEG 400), and mixtures thereof.
-
Biorelevant media: Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF).
-
HPLC system with a suitable detector (e.g., UV or ELSD).
-
Shaking incubator or orbital shaker.
-
Centrifuge.
-
0.45 µm syringe filters.
Protocol:
-
Prepare a series of vials for each solvent system to be tested.
-
Add an excess amount of this compound powder to each vial.
-
Add a known volume of the respective solvent or medium to each vial.
-
Seal the vials and place them in a shaking incubator set at a controlled temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, visually inspect the vials to ensure an excess of solid this compound remains.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the HPLC method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.
-
The concentration obtained represents the equilibrium solubility of this compound in the respective solvent system.
Development of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To formulate a lipid-based SEDDS to enhance the solubility and oral absorption of this compound.
Materials:
-
This compound
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS, Olive oil)
-
Surfactants (e.g., Kolliphor EL, Tween 80, Cremophor RH 40)
-
Co-surfactants/Co-solvents (e.g., Transcutol HP, Propylene glycol, PEG 400)
-
Vortex mixer
-
Water bath
Protocol:
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants using the solubility protocol described above.
-
Select excipients that exhibit the highest solubilizing capacity for this compound.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Select an oil, surfactant, and co-surfactant based on the screening results.
-
Prepare mixtures of surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each Smix ratio, prepare a series of formulations by mixing the oil phase and the Smix at various weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).
-
To each of these mixtures, add a small amount of this compound.
-
Titrate each mixture with water dropwise, under gentle agitation.
-
Observe the formation of a clear or slightly bluish, monophasic liquid, which indicates the formation of a microemulsion.
-
Plot the results on a pseudo-ternary phase diagram to identify the microemulsion region.
-
-
Formulation Optimization:
-
Select formulations from the microemulsion region of the phase diagram.
-
Incorporate the desired dose of this compound into the selected formulations.
-
Evaluate the formulations for self-emulsification efficiency, droplet size, and drug precipitation upon dilution in aqueous media.
-
The optimal formulation should form a fine and stable microemulsion upon gentle agitation in an aqueous environment with no signs of drug precipitation.
-
In Vitro Permeability Assay using Caco-2 Cell Monolayers
Objective: To assess the intestinal permeability of this compound and its formulated version (e.g., in SEDDS).
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow (for monolayer integrity testing)
-
This compound and its formulation
-
LC-MS/MS system for quantification.
Protocol:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.
-
-
Monolayer Integrity Test:
-
Measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers. TEER values should be above a predetermined threshold (e.g., >250 Ω·cm²).
-
Perform a Lucifer yellow permeability assay. The apparent permeability coefficient (Papp) of Lucifer yellow should be low (e.g., <1 x 10-6 cm/s).
-
-
Permeability Study:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test solution (this compound or its formulation dissolved in HBSS) to the apical (AP) side (for absorptive transport, A to B) or the basolateral (BL) side (for efflux transport, B to A).
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment (BL for A to B, AP for B to A).
-
Replace the collected volume with fresh, pre-warmed HBSS.
-
At the end of the experiment, collect samples from the donor compartment.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the flux of the drug across the monolayer (µg/s).
-
A is the surface area of the membrane (cm²).
-
C0 is the initial concentration of the drug in the donor compartment (µg/mL).
-
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the involvement of active efflux transporters.
-
In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of the developed this compound formulation.
Materials:
-
Sprague-Dawley or Wistar rats
-
This compound formulation and control (e.g., suspension in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
UPLC-MS/MS system
Protocol:
-
Animal Dosing:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation or control orally via gavage at a predetermined dose.
-
A separate group of rats should receive an intravenous (IV) dose of this compound (if a soluble form for injection can be prepared) to determine the absolute bioavailability.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive and selective UPLC-MS/MS method for the quantification of this compound and its potential major metabolite (e.g., steviol glucuronide equivalent) in rat plasma.
-
The method should include a protein precipitation or liquid-liquid extraction step for sample cleanup.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).
-
Calculate the relative oral bioavailability (Frel) of the formulation compared to the control suspension. If an IV dose was administered, calculate the absolute oral bioavailability (Fabs).
-
Visualization of Pathways and Workflows
Proposed Anti-inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for SEDDS Formulation and Evaluation
Caption: Workflow for SEDDS formulation and evaluation.
Conclusion
The successful oral delivery of this compound hinges on overcoming its inherent physicochemical limitations. The formulation strategies and experimental protocols outlined in this document provide a comprehensive framework for developing a bioavailable oral dosage form. By leveraging advanced formulation techniques such as Self-Emulsifying Drug Delivery Systems and conducting rigorous in vitro and in vivo evaluations, researchers can significantly enhance the therapeutic potential of this compound. The provided data on structurally similar compounds offer a valuable starting point for these development efforts. It is imperative that each step of the formulation development process is guided by robust experimental data to ensure the final product is safe, effective, and reproducible.
References
- 1. Solubility of Stevioside and Rebaudioside A in water, ethanol and their binary mixtures | International Journal of Food Studies [iseki-food-ejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sciepub.com [sciepub.com]
- 5. Stability of Stevioside and Glucosyl-Stevioside under Acidic Conditions and its Degradation Products [sciepub.com]
Application Notes and Protocols: Paniculoside I Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paniculoside I is a diterpenoid glycoside that has been isolated from Stevia rebaudiana and Stevia paniculata.[1][2] As a member of the steviol (B1681142) glycosides family, it shares structural similarities with other compounds from Stevia species that have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[3][4][5] To date, specific studies detailing the mechanism of action of this compound are not extensively available in the public domain.
These application notes provide a comprehensive framework for researchers to investigate the potential mechanisms of action of this compound. The protocols and expected data are based on the known biological activities of structurally related steviol glycosides and other diterpenoids.
Potential Biological Activities and Mechanisms of Action
Based on the activities of related compounds from Stevia, this compound is hypothesized to exert its effects through several key mechanisms:
-
Anti-inflammatory Activity: Steviol glycosides have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This is often achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. This compound may therefore act by preventing the activation of IKKβ, which would in turn inhibit the degradation of IκBα and prevent the nuclear translocation of NF-κB.
-
Neuroprotective Effects: Stevia extracts have demonstrated neuroprotective potential by reducing oxidative stress. The mechanism may involve the scavenging of free radicals and the enhancement of endogenous antioxidant defense systems. The neuroprotective effects of stevia are also linked to its anti-inflammatory properties within the central nervous system.
-
Anticancer Activity: Extracts from Stevia rebaudiana have shown antiproliferative effects in various cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle. For instance, some Stevia compounds have been found to inhibit cyclin-dependent kinases (CDKs), such as CDK4, which are crucial for cell cycle progression.
Data Presentation: Quantitative Analysis of this compound Activity
To systematically evaluate the biological activity of this compound, quantitative data should be collected and organized for clear comparison. The following tables provide a template for presenting key experimental findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Parameter | Assay | Cell Line | This compound Concentration | Result (e.g., IC50, % Inhibition) | Positive Control |
| Cytotoxicity | MTT Assay | RAW 264.7 | 0.1 - 100 µM | IC50 > 100 µM | Doxorubicin |
| NO Production | Griess Assay | RAW 264.7 | 1, 10, 50 µM | % Inhibition | L-NAME |
| TNF-α Secretion | ELISA | RAW 264.7 | 1, 10, 50 µM | pg/mL or % Inhibition | Dexamethasone |
| IL-6 Secretion | ELISA | RAW 264.7 | 1, 10, 50 µM | pg/mL or % Inhibition | Dexamethasone |
| NF-κB Activation | Luciferase Reporter Assay | HEK293T-NF-κB | 1, 10, 50 µM | % Inhibition | BAY 11-7082 |
Table 2: In Vitro Anticancer Activity of this compound
| Parameter | Assay | Cell Line | This compound Concentration | Result (e.g., IC50, % of Cells) | Positive Control |
| Cytotoxicity | MTT Assay | HeLa, MCF-7, A549 | 0.1 - 100 µM | IC50 values | Cisplatin |
| Apoptosis | Annexin V/PI Staining | HeLa | IC50 concentration | % Apoptotic Cells | Staurosporine |
| Cell Cycle Arrest | Propidium Iodide Staining | HeLa | IC50 concentration | % Cells in G1/S/G2-M | Nocodazole |
| Caspase-3/7 Activity | Caspase-Glo 3/7 Assay | HeLa | IC50 concentration | Relative Luminescence Units | Staurosporine |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Protocol 1: Determination of Anti-inflammatory Activity in Macrophages
Objective: To assess the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
LPS (from E. coli)
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
MTT reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent to each sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
-
Cell Viability:
-
Add MTT reagent to the remaining cells in the plate.
-
Incubate for 4 hours.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
Protocol 2: Analysis of Anticancer Effects on Cancer Cell Lines
Objective: To determine the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of this compound on a selected cancer cell line (e.g., HeLa).
Materials:
-
HeLa (or other cancer cell line)
-
Appropriate cell culture medium (e.g., DMEM for HeLa)
-
This compound (stock solution in DMSO)
-
MTT reagent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Propidium Iodide (for cell cycle analysis)
-
RNase A
-
Flow cytometer
-
6-well plates
Procedure:
-
Cytotoxicity (MTT Assay):
-
Seed HeLa cells in 96-well plates (5 x 10^3 cells/well) and incubate for 24 hours.
-
Treat with a range of this compound concentrations (e.g., 0.1 - 100 µM) for 48 or 72 hours.
-
Perform the MTT assay as described in Protocol 1.
-
-
Apoptosis Analysis (Annexin V/PI Staining):
-
Seed HeLa cells in 6-well plates (2 x 10^5 cells/well) and incubate for 24 hours.
-
Treat with this compound at its determined IC50 concentration for 24 hours.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Analyze the cells by flow cytometry.
-
-
Cell Cycle Analysis:
-
Seed and treat HeLa cells as for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways targeted by this compound and a general workflow for its mechanism of action studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Natural sweetener Stevia rebaudiana: Functionalities, health benefits and potential risks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Paniculoside I Yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield of Paniculoside I from plant material, primarily Gynostemma pentaphyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary plant source?
A1: this compound is a dammarane-type saponin (B1150181). The primary plant source for this compound is Gynostemma pentaphyllum (Thunb.) Makino, a perennial vine belonging to the Cucurbitaceae family, commonly known as Jiaogulan or Southern Ginseng.[1]
Q2: What are the major challenges in extracting this compound?
A2: The extraction and isolation of saponins (B1172615) like this compound present several challenges. These include the compound's structural diversity, relatively low concentrations in the plant biomass, and potential chemical instability under harsh extraction conditions.[2][3] Key difficulties include variability in saponin content between different plant batches, co-extraction of impurities like polysaccharides and proteins, and the limitations of traditional extraction methods, which can be time-consuming and inefficient.
Q3: What general extraction principles apply to saponins like this compound?
A3: Saponin extraction aims to liberate these compounds from the plant cells. A crucial first step is the maceration or grinding of the plant material to increase the surface area for solvent penetration.[2] The choice of solvent is critical, with polar solvents like ethanol (B145695), methanol (B129727), and water, or mixtures thereof, being commonly used. Factors such as extraction time, temperature, and the solvent-to-solid ratio significantly influence the yield.
Q4: Are there modern extraction techniques that can improve yield?
A4: Yes, modern techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient than traditional methods like maceration or reflux extraction. These methods can reduce extraction time, lower solvent consumption, and increase yield by enhancing the penetration of the solvent into the plant matrix.
Q5: How is this compound quantified after extraction?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for the separation and quantification of this compound. Due to the lack of a strong chromophore in many saponins, detection can be challenging. Therefore, detectors like Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are often coupled with HPLC for accurate quantification. Ultra-Performance Liquid Chromatography (UPLC) offers a faster analysis time compared to conventional HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Improper Plant Material Preparation: Insufficient grinding of the dried plant material reduces the surface area for solvent interaction. 2. Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound. 3. Suboptimal Extraction Parameters: Extraction time, temperature, or solvent-to-solid ratio may be insufficient. 4. Plant Variability: The saponin content can vary significantly between different batches or parts of the plant. | 1. Optimize Grinding: Ensure the plant material is pulverized into a fine, homogenous powder. 2. Solvent Screening: Test a range of solvents, such as aqueous ethanol (50-80%), methanol, or hot water, to find the most effective one. 3. Parameter Optimization: Systematically vary the extraction time (e.g., 1-4 hours), temperature (e.g., 50-90°C), and solvent-to-solid ratio (e.g., 10:1 to 40:1 mL/g) to identify optimal conditions. Response Surface Methodology (RSM) can be employed for efficient optimization. 4. Standardize Plant Material: If possible, use plant material from a consistent source and harvest time. Analyze a small sample for saponin content before large-scale extraction. |
| Formation of Emulsion during Liquid-Liquid Partitioning (e.g., with n-butanol) | 1. Presence of Surfactant-like Compounds: The crude extract contains high concentrations of compounds like phospholipids, proteins, or other saponins that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation during the partitioning process can promote emulsion formation. | 1. Salting Out: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. 2. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for partitioning with minimal agitation. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can help separate the layers. 4. Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion. |
| Co-extraction of Impurities (e.g., Polysaccharides, Pigments) | 1. High Polarity of Extraction Solvent: Highly polar solvents like water or low-percentage ethanol can co-extract significant amounts of polar impurities. 2. Presence of Chlorophyll (B73375): When using aerial parts of the plant, chlorophyll is a common contaminant, especially with organic solvents. | 1. Sequential Extraction: Start with a less polar solvent (e.g., hexane) to remove lipids and pigments before extracting with a more polar solvent for saponins. 2. Precipitation: Polysaccharides can sometimes be precipitated out of an aqueous extract by adding a high concentration of ethanol. 3. Adsorbent Treatment: Use techniques like column chromatography with resins (e.g., macroporous resins) or activated charcoal to selectively adsorb and remove impurities. |
| Degradation of this compound | 1. Harsh pH Conditions: Saponins can be susceptible to hydrolysis under strong acidic or alkaline conditions. 2. High Temperatures: Prolonged exposure to high temperatures during extraction or solvent evaporation can lead to degradation. | 1. Maintain Neutral pH: Ensure the pH of the extraction and purification solutions is kept near neutral unless a specific pH is required for separation. 2. Use Moderate Temperatures: Employ lower temperatures for extraction where possible. Use a rotary evaporator under reduced pressure for solvent removal to keep temperatures low (e.g., below 50°C). 3. Stability Studies: Conduct forced degradation studies (e.g., under acidic, basic, oxidative, and thermal stress) to understand the stability profile of this compound and identify potential degradation products. |
| Poor Resolution in HPLC Analysis | 1. Inappropriate Column or Mobile Phase: The stationary phase (e.g., C18) or the mobile phase composition (e.g., acetonitrile/water gradient) may not be optimal for separating this compound from closely related saponins. 2. Sample Overload: Injecting too concentrated a sample can lead to broad, overlapping peaks. | 1. Method Development: Optimize the HPLC method by adjusting the mobile phase gradient, flow rate, and column temperature. Test different column chemistries if necessary. A typical mobile phase involves a gradient of water (often with a modifier like 0.1% phosphoric acid) and acetonitrile. 2. Sample Dilution: Ensure the sample is appropriately diluted before injection. 3. Use a Guard Column: A guard column can help protect the analytical column from strongly binding impurities in the crude extract. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) and Initial Purification
This protocol provides a general methodology for the extraction and initial purification of this compound from dried Gynostemma pentaphyllum leaves.
1. Plant Material Preparation:
-
Dry the leaves of Gynostemma pentaphyllum in the shade or using a microwave to prevent degradation of active compounds.
-
Grind the dried leaves into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Defatting (Optional but Recommended):
-
To remove lipophilic compounds and pigments, first perform a preliminary extraction of the powdered material with a non-polar solvent like n-hexane or petroleum ether.
-
Macerate the powder in the solvent (e.g., 1:10 solid-to-solvent ratio) for several hours, then filter and discard the solvent. Air-dry the defatted plant powder.
3. Ultrasound-Assisted Extraction:
-
Mix the plant powder with 70% aqueous ethanol at a solid-to-liquid ratio of 1:30 (w/v).
-
Place the mixture in an ultrasonic bath.
-
Sonicate for a specified duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 50°C). These parameters should be optimized for maximum yield.
-
After sonication, separate the extract from the solid residue by centrifugation followed by filtration through Whatman No. 1 filter paper.
-
Repeat the extraction process on the residue 1-2 more times to ensure exhaustive extraction. Combine the filtrates.
4. Solvent Evaporation:
-
Concentrate the combined ethanolic extract using a rotary evaporator under reduced pressure at a temperature of 50°C to remove the ethanol.
5. Liquid-Liquid Partitioning:
-
Resuspend the concentrated aqueous residue in distilled water.
-
Transfer the aqueous solution to a separatory funnel and perform a liquid-liquid extraction with an equal volume of n-butanol, repeating the process 3-4 times. This compound, being a saponin, will preferentially partition into the n-butanol phase.
-
Combine the n-butanol fractions.
6. Final Concentration and Drying:
-
Evaporate the n-butanol extract to dryness under reduced pressure at 50°C.
-
The resulting residue is the crude saponin extract enriched with this compound. This can be further purified by column chromatography.
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the quantification of this compound.
1. Standard and Sample Preparation:
-
Standard: Accurately weigh a known amount of purified this compound standard and dissolve it in methanol to prepare a stock solution. Create a series of calibration standards by diluting the stock solution.
-
Sample: Dissolve a known amount of the dried crude extract (from Protocol 1) in methanol. Filter the solution through a 0.22 µm syringe filter before injection.
2. HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution system using Solvent A (e.g., 0.1% phosphoric acid in water) and Solvent B (acetonitrile). An example gradient could be:
-
0-15 min: 20-40% B
-
15-25 min: 40-60% B
-
25-30 min: 60-20% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: ELSD or PDA detector at a low wavelength (e.g., 203-210 nm), as saponins often lack a strong UV chromophore.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
3. Data Analysis:
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the amount of this compound in the sample by using the regression equation from the calibration curve.
Quantitative Data Summary
The following table summarizes typical parameters used in the extraction of saponins from Gynostemma pentaphyllum, which can be used as a starting point for optimization.
| Parameter | Method | Value/Range | Source |
| Extraction Solvent | Solvent Extraction | 70-80% Ethanol | |
| Hot Water | |||
| 80% Methanol | |||
| Extraction Temperature | Hot Water Extraction | 90-135°C | |
| Alcohol Extraction | 50-100°C | ||
| Extraction Time | Solvent Extraction | 1-4 hours | |
| Soxhlet Extraction | 6 hours | ||
| Solvent-to-Solid Ratio | Solvent Extraction | 10:1 to 30:1 (v/w) | |
| Purification Solvent | Liquid-Liquid Partitioning | n-Butanol |
Visualizations
Caption: Workflow for Extraction and Purification of this compound.
Caption: Logic Diagram for Troubleshooting Low this compound Yield.
References
Technical Support Center: Improving Paniculoside I Stability in Solution
For researchers, scientists, and drug development professionals utilizing Paniculoside I, ensuring its stability in solution is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by three main factors:
-
pH: this compound is a glycosyl ester. Ester linkages are susceptible to hydrolysis, which can be catalyzed by both acids and bases. Therefore, the pH of the solution is a critical determinant of its stability.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis. For optimal stability, solutions should be kept at low temperatures.
Q2: What is the likely degradation pathway for this compound in aqueous solutions?
A2: The most probable degradation pathway for this compound in aqueous media is the hydrolysis of the ester bond linking the diterpenoid core to the glucose molecule. This reaction would yield ent-15α-hydroxykaur-16-en-19-oic acid and glucose. This hydrolysis can be accelerated under both acidic and basic conditions.
Q3: What are the recommended solvents for preparing this compound stock solutions?
A3: this compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), pyridine, methanol (B129727), and ethanol. For biological experiments, DMSO is a common choice for creating high-concentration stock solutions. It is recommended to prepare a high-concentration stock in 100% DMSO and then dilute it into your aqueous experimental buffer immediately before use. The final concentration of DMSO should be kept low (typically <0.5%) to avoid affecting biological systems.
Q4: How should I store this compound solutions to maximize stability?
A4: For maximum stability, follow these storage guidelines:
-
Short-term storage (1-2 days): Store aqueous solutions at 2-8°C and protected from light.
-
Long-term storage: For longer-term storage, it is recommended to store aliquots of the stock solution in an anhydrous solvent like DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. The percentage of DMSO in the final solution is too low to maintain solubility. | 1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO as a co-solvent (ensure it is compatible with your experiment). 3. Add the DMSO stock solution to the aqueous buffer slowly while vortexing. 4. Gentle warming of the solution may aid dissolution, but be mindful of potential degradation at higher temperatures. |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of this compound in the experimental buffer. | 1. Prepare fresh dilutions of this compound for each experiment from a frozen DMSO stock. 2. Assess the stability of this compound in your specific assay buffer and under your experimental conditions (see Experimental Protocols below). 3. Optimize the pH of your buffer to be near neutral, if your experiment allows, to minimize acid- or base-catalyzed hydrolysis. |
| Appearance of new peaks in HPLC analysis over time. | Chemical degradation of this compound. | 1. Confirm the identity of the degradation products using techniques like LC-MS. This can help confirm the suspected hydrolysis pathway. 2. Implement the storage and handling recommendations to minimize degradation. 3. If degradation is unavoidable under experimental conditions, quantify the amount of this compound remaining at the time of the assay to correlate activity with the concentration of the intact compound. |
Predicted Stability Profile of this compound
The following table summarizes the expected relative stability of this compound under various conditions based on the chemical properties of its glycosyl ester structure. Specific experimental validation is highly recommended.
| Condition | Expected Impact on Stability | Rationale |
| pH | ||
| Acidic (pH < 6) | Low Stability | Acid-catalyzed hydrolysis of the ester linkage. |
| Neutral (pH 6-8) | Moderate to High Stability | Slower rate of hydrolysis compared to acidic or basic conditions. |
| Basic (pH > 8) | Low Stability | Base-catalyzed hydrolysis (saponification) of the ester linkage. |
| Temperature | ||
| -20°C to -80°C (in DMSO) | High Stability | Low temperature significantly reduces reaction rates. |
| 2-8°C | Moderate Stability | Suitable for short-term storage of aqueous solutions. |
| Room Temperature (20-25°C) | Low to Moderate Stability | Increased rate of degradation, especially in aqueous solutions. |
| > 37°C | Low Stability | Significantly accelerated degradation. |
| Light | ||
| Protected from light | Higher Stability | Prevents potential photodegradation. |
| Exposed to ambient light | Lower Stability | Potential for photodegradation over extended periods. |
| Exposed to UV light | Lowest Stability | High energy can induce rapid degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be used if necessary, but avoid overheating.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed, light-protected tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability by HPLC
-
Preparation of Test Solutions: Dilute the this compound DMSO stock solution into your desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubation: Incubate the test solutions under different conditions (e.g., 4°C, 25°C, 37°C) in light-protected vials.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
Sample Quenching (Optional): If degradation is rapid, it may be necessary to stop the reaction by adding an equal volume of a cold organic solvent like methanol or acetonitrile (B52724).
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with UV detection. Use a suitable C18 column and a mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid) to separate this compound from its potential degradation products.
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of this compound remaining versus time to determine its stability under each condition.
Protocol 3: Forced Degradation Study of this compound
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution in 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Dilute the stock solution in 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light).
-
-
Time Points and Analysis: At various time points, take aliquots and neutralize the acidic and basic samples before analysis by HPLC or LC-MS to identify and characterize the degradation products.
Visual Guides
Technical Support Center: Strategies for Overcoming Poor Bioavailability of Natural Compounds
Disclaimer: As of December 2025, there is a notable lack of specific scientific literature and experimental data concerning the in vivo bioavailability of Paniculoside I, a diterpenoid glycoside isolated from Stevia rebaudiana and Stevia paniculata.[1][2] Consequently, the following troubleshooting guide and frequently asked questions (FAQs) are based on established strategies for enhancing the bioavailability of other poorly soluble and/or permeable natural compounds. The experimental protocols and data presented are illustrative and may serve as a starting point for developing a research plan for this compound or other similar molecules.
Troubleshooting Guide: Common Issues in Bioavailability Studies
This guide addresses common problems researchers face when investigating the in vivo efficacy of natural compounds with poor bioavailability.
| Problem | Possible Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of the compound after oral administration. | 1. Poor aqueous solubility: The compound does not dissolve sufficiently in gastrointestinal fluids to be absorbed. 2. Low intestinal permeability: The compound cannot efficiently cross the intestinal epithelial barrier. 3. Extensive first-pass metabolism: The compound is heavily metabolized in the intestines or liver before reaching systemic circulation. 4. Efflux by transporters: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp). | 1. Enhance Solubility: Employ formulation strategies such as solid dispersions, nanosuspensions, or complexation with cyclodextrins.[3][4] 2. Improve Permeability: Utilize lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), Solid Lipid Nanoparticles (SLNs), or phytosomes.[5][6][7] These can facilitate transcellular and paracellular absorption.[8] 3. Inhibit Metabolism/Efflux: Co-administer with known inhibitors of relevant enzymes (e.g., CYP450) or efflux transporters (e.g., piperine), though this requires careful investigation of potential drug-drug interactions.[9] 4. Structural Modification: Consider creating a prodrug to improve physicochemical properties.[10] |
| High variability in pharmacokinetic data between subjects. | 1. Food effects: The presence or absence of food can significantly alter the absorption of lipophilic compounds. 2. Differences in gut microbiota: Intestinal microbes can metabolize the compound to varying extents in different individuals.[11] 3. Inconsistent formulation performance: The formulation may not behave uniformly under in vivo conditions. | 1. Standardize feeding protocols: Conduct pharmacokinetic studies in fasted or fed states consistently across all subjects. 2. Investigate microbial metabolism: Conduct in vitro studies with gut homogenates to understand the role of microbiota. 3. Optimize and validate the formulation: Ensure the formulation is robust and produces consistent particle size and drug release in vitro before in vivo studies. |
| In vitro-in vivo correlation (IVIVC) is poor. | 1. Dissolution medium does not reflect in vivo conditions: Standard buffers may not mimic the complexity of gastrointestinal fluids. 2. In vitro permeability models are not predictive: Caco-2 cell monolayers or other models may not fully recapitulate the in vivo intestinal barrier. 3. Animal model is not appropriate: The physiology of the chosen animal model may differ significantly from humans in terms of metabolism and absorption. | 1. Use biorelevant dissolution media: Employ fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) for dissolution testing. 2. Refine permeability studies: Consider using more complex co-culture models or in situ intestinal perfusion studies. 3. Select an appropriate animal model: Carefully consider the metabolic pathways and gastrointestinal physiology of the animal model and its relevance to humans. |
Frequently Asked Questions (FAQs)
Formulation Strategies
Q1: What are the most common formulation strategies to enhance the oral bioavailability of poorly water-soluble natural products?
A1: Several formulation strategies can be employed, broadly categorized as:
-
Lipid-Based Drug Delivery Systems (LBDDS): These are highly effective for lipophilic compounds. They work by presenting the drug in a solubilized state, facilitating absorption through the lymphatic system, and potentially inhibiting efflux transporters.[5] Examples include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[7][12]
-
Solid Lipid Nanoparticles (SLNs): Colloidal carriers made from solid lipids, which can protect the drug from degradation and provide controlled release.
-
-
Polymeric Nanoparticles: Biodegradable polymers can encapsulate the drug, protecting it from the harsh gastrointestinal environment and allowing for sustained release.[13]
-
Amorphous Solid Dispersions: The drug is dispersed in a carrier matrix in an amorphous state, which has higher solubility and dissolution rates than the crystalline form.[14]
-
Complexation:
-
Phytosomes: These are complexes of the natural product and phospholipids (B1166683) (like phosphatidylcholine) that improve the compound's ability to cross lipid-rich biological membranes, thereby enhancing absorption and bioavailability.[6][15][16]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.[10]
-
-
Particle Size Reduction:
Q2: How do I choose the best formulation strategy for my compound?
A2: The choice of formulation depends on the physicochemical properties of your compound (e.g., solubility, lipophilicity, melting point, chemical stability) and the specific barriers to its bioavailability. A systematic approach involves:
-
Preformulation studies: Characterize the compound's solubility in various oils, surfactants, and co-solvents to assess its suitability for lipid-based systems.
-
Biopharmaceutical Classification System (BCS): While not always straightforward for natural products, attempting to classify your compound can provide guidance. For BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) compounds, solubility enhancement is a key objective.[4]
-
Screening of different formulations: Prepare small batches of various formulations (e.g., SEDDS, SLNs, phytosomes) and evaluate their in vitro performance, such as particle size, drug loading, and dissolution/release profiles.
-
In vitro permeability studies: Use models like Caco-2 cell monolayers to assess the potential of the formulations to enhance intestinal permeability.
Experimental Protocols and Data
Q3: Can you provide a basic protocol for preparing Solid Lipid Nanoparticles (SLNs)?
A3: The hot homogenization method is a common technique for preparing SLNs.[18]
Protocol: Preparation of SLNs by Hot Homogenization
-
Lipid Phase Preparation:
-
Melt the solid lipid (e.g., Compritol® 888 ATO, glyceryl monostearate) by heating it to 5-10°C above its melting point.[19]
-
Dissolve the active compound (e.g., this compound) in the molten lipid.
-
-
Aqueous Phase Preparation:
-
Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween® 80) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer for a specified period to form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Subject the hot pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Solidification:
-
Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid droplets will solidify, forming the SLNs.
-
-
Characterization:
-
Analyze the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency.
-
Q4: What kind of bioavailability improvement can I expect with these formulations?
A4: The degree of bioavailability enhancement is highly dependent on the compound and the formulation. Below is an illustrative table with hypothetical data for a compound like this compound, based on improvements seen with other natural products like gentiopicroside (B1671439) and zotepine (B48254) when formulated as SLNs or in a self-nanoemulsion drug delivery system (SNEDDS).[20][21]
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Compound "Compound X" (Oral Administration in Rats)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 20 | 150 ± 35 | 1.0 | 600 ± 110 | 100 |
| Solid Lipid Nanoparticles (SLNs) | 20 | 750 ± 90 | 2.5 | 6,000 ± 750 | ~1000 |
| Phytosome Complex | 20 | 600 ± 75 | 2.0 | 4,800 ± 620 | ~800 |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | 20 | 900 ± 120 | 1.5 | 7,200 ± 890 | ~1200 |
Note: Data are presented as mean ± SD and are for illustrative purposes only.
Signaling Pathways and Mechanisms
Q5: How do these formulation strategies work at a mechanistic level to improve bioavailability?
A5: The mechanisms are multifaceted. For instance, lipid-based formulations can enhance absorption via several pathways. The following diagram illustrates the general workflow for developing and evaluating a bioavailability-enhancing formulation.
Caption: Workflow for developing and evaluating bioavailability-enhancing formulations.
Q6: Are there specific signaling pathways known to be affected by compounds like this compound?
A6: While specific signaling pathways for this compound are not well-documented, many natural products with therapeutic potential, such as the related compound Picroside I, are known to modulate inflammatory and metabolic pathways.[22] For instance, Picroside I has been shown to affect the PPAR (Peroxisome Proliferator-Activated Receptor) signaling pathway, which plays a crucial role in lipid metabolism and inflammation.[5][22] It has also been found to influence the MAP kinase-dependent signaling pathway.[3] The diagram below illustrates a simplified overview of the PPAR signaling pathway, a potential target for hepatoprotective natural compounds.
Caption: Simplified PPAR signaling pathway, a target for various natural compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:60129-63-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hbrppublication.com [hbrppublication.com]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic profiles and pharmacokinetics of picroside I in rats by liquid chromatography combined with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetics of Picroside I, II, III, IV in Rat Plasma by UPLCMS/ MS | Bentham Science [eurekaselect.com]
- 11. In vitro - In vivo metabolism and pharmacokinetics of picroside I and II using LC-ESI-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of nanoformulation of picroliv isolated from Picrorrhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rjptonline.org [rjptonline.org]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpbs.com [ijpbs.com]
- 19. journalijdr.com [journalijdr.com]
- 20. Preparation, Characterization, and In Vivo Evaluation of Gentiopicroside-Phospholipid Complex (GTP-PC) and Its Self-Nanoemulsion Drug Delivery System (GTP-PC-SNEDDS) | MDPI [mdpi.com]
- 21. medipol.edu.tr [medipol.edu.tr]
- 22. Protective effect of picroside I against hepatic fibrosis in mice via sphingolipid metabolism, bile acid biosynthesis, and PPAR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Paniculoside I Interference in Biochemical Assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering potential interference from Paniculoside I in biochemical assays. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer: Specific experimental data on this compound is limited in publicly available literature. The guidance provided is based on the known properties and common interference mechanisms of triterpenoid (B12794562) saponins (B1172615), the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a triterpenoid saponin. Saponins are naturally occurring glycosides known for their surfactant-like properties, which can lead to several challenges in biochemical and cell-based assays.[1][2][3] The primary mechanisms of interference include:
-
Membrane Disruption: Saponins can interact with cell membranes, leading to permeabilization or lysis. This is a common cause of false positives in cell-based assays where cell death is an endpoint.[1]
-
Promiscuous Inhibition via Aggregation: At concentrations above their critical micelle concentration (CMC), saponins can form aggregates. These aggregates can non-specifically sequester proteins, leading to inhibition of enzymes and disruption of protein-protein interactions, a frequent source of false positives in biochemical assays.[1][2]
-
Optical Interference: While less common for saponins unless they are colored, some compounds can absorb light or be inherently fluorescent, interfering with absorbance or fluorescence-based readouts.[2][4]
-
Direct Enzyme Interaction: Saponins can sometimes directly interact with enzymes, leading to either inhibition or, in some cases, activation.[3]
Q2: I'm observing a high hit rate with this compound in my high-throughput screening (HTS) campaign. What are the initial troubleshooting steps?
A high hit rate is a strong indicator of assay interference.[1] The recommended initial steps are:
-
Confirm the Hit: Re-test the initial positive results to ensure they are reproducible.
-
Generate Dose-Response Curves: Determine the potency (IC50 or EC50) of this compound in your assay. A very steep dose-response curve can sometimes be indicative of aggregation-based inhibition.
-
Assess Cytotoxicity (for cell-based assays): Run a standard cytotoxicity assay (e.g., MTT, LDH) to determine if the observed activity is due to cell death.[1]
Q3: How can I differentiate between a true inhibitory effect and non-specific interference by this compound?
Distinguishing true activity from interference requires a series of control experiments. The workflow below can help elucidate the mechanism of action.
Troubleshooting Guides
Issue 1: Suspected Aggregation-Based Inhibition in a Biochemical Assay
Symptoms:
-
High hit rate in a primary screen.
-
Steep dose-response curve.
-
Inhibition is time-dependent (pre-incubation with the enzyme increases potency).
Troubleshooting Steps:
-
Detergent Counter-Screen: The most common method to test for aggregation is to include a small amount of a non-ionic detergent, such as Triton X-100 or Tween-80, in the assay buffer.[5] Aggregators are often sensitive to detergents, and their inhibitory activity will be significantly reduced or eliminated.
Parameter Recommendation Detergent Triton X-100 Concentration 0.01% - 0.1% (v/v) Control Run the assay with and without detergent -
Enzyme Concentration Dependence: The inhibitory activity of aggregators is often dependent on the enzyme concentration. Increasing the enzyme concentration can overcome the inhibitory effect of an aggregator.
-
Dynamic Light Scattering (DLS): DLS can be used to directly observe the formation of aggregates by this compound at concentrations where inhibition is observed.
Issue 2: False Positives in a Cell-Based Assay
Symptoms:
-
Decrease in cell viability or a signal that is dependent on viable cells.
-
Observed effect is rapid and potent.
Troubleshooting Steps:
-
Standard Cytotoxicity Assay: As a first step, perform a standard cytotoxicity assay to determine the concentration at which this compound is toxic to the cells.
Assay Principle MTT/XTT Measures metabolic activity of viable cells. LDH Release Measures lactate (B86563) dehydrogenase released from damaged cells. Trypan Blue Stains non-viable cells. -
Hemolysis Assay: Saponins are known for their hemolytic activity.[1] A hemolysis assay can be a rapid and cost-effective way to assess the membrane-disrupting potential of this compound.
Issue 3: Suspected Optical Interference in a Fluorescence-Based Assay
Symptoms:
-
Signal quenching or an increase in background fluorescence.
-
The effect is observed even in the absence of other assay components.
Troubleshooting Steps:
-
Autofluorescence Check: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths used in your assay.
-
Quenching Assay: If autofluorescence is not the issue, this compound may be quenching the fluorescent signal. This can be tested by measuring the fluorescence of the probe in the presence and absence of the compound.
Experimental Protocols
Protocol 1: Aggregation Counter-Screen with Triton X-100
Objective: To determine if the observed inhibition by this compound is due to aggregation.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Assay buffer
-
Assay buffer containing 0.02% Triton X-100
-
Enzyme, substrate, and other assay components
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in both the standard assay buffer and the assay buffer containing 0.02% Triton X-100.
-
Perform the primary biochemical assay with both sets of this compound dilutions in parallel.
-
Include appropriate controls (vehicle control with and without detergent).
-
Measure the assay signal and calculate the percent inhibition for each concentration.
-
Compare the dose-response curves. A significant rightward shift or complete loss of activity in the presence of Triton X-100 suggests aggregation-based inhibition.
Protocol 2: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic concentration of this compound.
Materials:
-
Cell line used in the primary assay
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include vehicle controls (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for the same duration as your primary assay (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).
Quantitative Data Summary
| Saponin | Assay Type | Endpoint | IC50 / EC50 / CC50 | Reference |
| Soyasaponins | α-glucosidase inhibition | Biochemical | ~0.10 mg/mL | [3] |
| Saponin (general) | Adenosine A1 receptor binding | Biochemical | 10 µg/mL (to enhance GTPγS binding) | [6] |
| Saponins from Pulsatilla chinensis | Bel-7402 xenograft growth inhibition | In vivo | 100-400 mg/kg | [3] |
Note: The concentrations at which interference occurs are highly assay-dependent. It is crucial to determine these values empirically for your specific experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Paniculoside I Cytotoxicity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the cytotoxicity of Paniculoside I, a dammarane-type saponin, particularly in normal (non-cancerous) cell lines. While direct cytotoxic data for purified this compound on normal cell lines is limited in publicly available literature, this resource offers insights from related compounds and extracts, standardized experimental protocols, and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: Is there any data on the cytotoxicity of this compound in normal cell lines?
Q2: What are the common methods to assess the cytotoxicity of a natural compound like this compound?
A2: Commonly used methods include colorimetric assays like the MTT, MTS, and XTT assays, which measure metabolic activity.[3] Another prevalent method is the lactate (B86563) dehydrogenase (LDH) release assay, which quantifies cell membrane damage. Trypan blue exclusion is a straightforward method to count viable cells.
Q3: I am observing high variability in my cytotoxicity assay results. What could be the cause?
A3: High variability can stem from several factors, including inconsistent cell seeding density, contamination of cell cultures, issues with the compound's solubility and stability in the culture medium, or pipetting errors. Ensure your cell culture is healthy and evenly distributed in the assay plates, and that your stock solution of this compound is properly prepared and stored.
Q4: How do I choose the appropriate normal cell line for my experiment?
A4: The choice of cell line should be guided by the intended therapeutic application of this compound. For general toxicity screening, commonly used fibroblast cell lines (e.g., NIH3T3, WI-38) or epithelial cell lines (e.g., HaCaT) are suitable. If a specific organ's safety is of concern, consider using primary cells or cell lines derived from that organ (e.g., primary human hepatocytes for liver toxicity).
Q5: What is a selectivity index (SI) and how is it relevant for this compound?
A5: The Selectivity Index is a ratio calculated as the IC50 value in a normal cell line divided by the IC50 value in a cancer cell line. A higher SI value (typically >2) indicates that the compound is more toxic to cancer cells than to normal cells, suggesting a favorable therapeutic window. While specific SI values for this compound are not published, the goal of your research could be to determine this value.
Quantitative Data Summary
Direct quantitative data for this compound on normal cell lines is sparse. The table below summarizes available data for related compounds and extracts to provide a comparative context. Researchers are encouraged to generate direct data for this compound in their cell lines of interest.
| Compound/Extract | Cell Line | Cell Type | Assay | IC50 / Result | Reference |
| Hydrogen-Rich Gynostemma pentaphyllum Distillate | TK6 | Human Normal Lymphoblastoid | Cytotoxicity | No cytotoxicity up to 200 µg/mL | [1] |
| Hydrogen-Rich Gynostemma pentaphyllum Distillate | Chang | Human Hepatic | Cytotoxicity | No cytotoxicity up to 200 µg/mL | [1] |
| Hydrogen-Rich Gynostemma pentaphyllum Distillate | 16HBE14o- | Human Bronchial Epithelial | Cytotoxicity | No cytotoxicity up to 200 µg/mL | [1] |
| Hydrogen-Rich Gynostemma pentaphyllum Distillate | URotsa | Human Urothelium | Cytotoxicity | No cytotoxicity up to 200 µg/mL | [1] |
| Dammarane-type Triterpenoids (from Aglaia cucullata) | CV-1 | Normal Kidney Fibroblast | PrestoBlue® | > 100 µM | [4] |
| Damulin B (from Gynostemma pentaphyllum) | Human Normal Fibroblasts | Normal Fibroblast | - | Less susceptible than human lung cancer cells | [5] |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol outlines a standard procedure for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
-
Cell Seeding:
-
Culture the selected normal cell line to about 80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of this compound in complete culture medium. The final DMSO concentration should be below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance in Control Wells | - Low cell seeding density.- Poor cell health.- Contamination. | - Optimize cell seeding density.- Ensure cells are healthy and in the logarithmic growth phase before seeding.- Regularly check for and discard contaminated cultures. |
| High Background Absorbance | - Incomplete removal of medium before adding solubilization solution.- Contamination with bacteria or yeast. | - Carefully aspirate the medium without disturbing the formazan crystals.- Use sterile techniques and check for contamination. |
| Inconsistent Results Across Replicates | - Uneven cell distribution in the wells.- Pipetting errors. | - Ensure a single-cell suspension before seeding and mix the cell suspension gently before aliquoting.- Use calibrated pipettes and be consistent with your pipetting technique. |
| Precipitation of this compound in Culture Medium | - Poor solubility of the compound. | - Prepare the stock solution in an appropriate solvent at a higher concentration and dilute it further in the medium.- Gently warm the medium or use a small percentage of a non-toxic solubilizing agent if it doesn't interfere with the assay. Always include a proper vehicle control. |
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Generalized Signaling Pathway for Saponin-Induced Apoptosis
Caption: A generalized signaling pathway for saponin-induced apoptosis.
References
- 1. Cytotoxicity and acute toxicity evaluation of hydrogen-rich Gynostemma pentaphyllum Makino distillate | Journal of Applied and Natural Science [journals.ansfoundation.org]
- 2. journals.ansfoundation.org [journals.ansfoundation.org]
- 3. Six new dammarane-type triterpene saponins from Panax ginseng flower buds and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Technical Support Center: Paniculoside I Quality Control and Standardization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quality control and standardization of Paniculoside I and similar triterpenoid (B12794562) saponins (B1172615).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to specific issues you may encounter during your experimental work with this compound.
Extraction and Purification
Question: Why is the yield of this compound from my plant material lower than expected?
Answer: Low yields of triterpenoid saponins like this compound can be attributed to several factors:
-
Plant Material Variability: The concentration of saponins can vary significantly based on the plant species, age, geographical origin, and harvesting time.
-
Extraction Method: The efficiency of extraction is highly dependent on the solvent system and method used. For triterpenoid saponins, polar solvents like methanol (B129727) or ethanol (B145695), often in combination with water, are typically effective.
-
Extraction Time and Temperature: Inadequate extraction time or suboptimal temperature can result in incomplete extraction. Conversely, excessively high temperatures may lead to the degradation of thermolabile saponins.
-
Particle Size of Plant Material: The particle size of the ground plant material influences the surface area available for solvent penetration. A finer powder generally leads to better extraction efficiency, although it can sometimes complicate filtration.[1]
Troubleshooting Tips:
-
Ensure the authenticity and quality of the plant material.
-
Optimize the solvent system. Consider using a gradient of ethanol or methanol in water.
-
Experiment with different extraction times and temperatures to find the optimal conditions for this compound.
-
Grind the plant material to a fine, uniform powder.
Question: My crude extract containing this compound is highly viscous and difficult to handle. What can I do?
Answer: High viscosity in crude extracts is often due to the co-extraction of polysaccharides.[2]
Troubleshooting Tips:
-
Pre-extraction: Perform a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other lipophilic compounds.
-
Solvent Precipitation: Add a non-solvent (e.g., acetone) to the aqueous extract to precipitate the polysaccharides.
-
Enzymatic Treatment: Use enzymes like cellulase (B1617823) or pectinase (B1165727) to hydrolyze the polysaccharides. This should be done with caution to avoid degradation of the target saponin (B1150181).
Analytical Methodology (HPLC)
Question: I am observing poor peak shape (e.g., tailing, fronting) for this compound during HPLC analysis. What are the common causes and solutions?
Answer: Poor peak shape in HPLC analysis of saponins can arise from several issues related to the column, mobile phase, or sample preparation.
| Problem | Potential Cause | Troubleshooting Solution |
| Peak Tailing | Secondary interactions with active sites on the silica (B1680970) backbone of the column. | - Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol (B1196071) interactions.- Use a column with end-capping or a base-deactivated stationary phase.- Operate at a slightly elevated column temperature. |
| Column overload. | - Reduce the injection volume or the concentration of the sample. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column collapse or void formation. | - Replace the column. Ensure operating pressure and pH are within the column's recommended limits.[3] | |
| Split Peaks | Clogged frit or partially blocked tubing. | - Back-flush the column or replace the inlet frit.- Check for and clear any blockages in the injector or tubing. |
| Sample solvent incompatibility with the mobile phase. | - Ensure the sample solvent is miscible with the mobile phase. |
Question: I am experiencing inconsistent retention times for this compound. What could be the reason?
Answer: Fluctuations in retention time can compromise the reliability of your analytical method.
| Problem | Potential Cause | Troubleshooting Solution |
| Retention Time Drift | Inconsistent mobile phase composition. | - Prepare fresh mobile phase daily.- Ensure proper mixing and degassing of the mobile phase. |
| Fluctuations in column temperature. | - Use a column oven to maintain a constant temperature. | |
| Column equilibration is insufficient. | - Increase the column equilibration time before each injection. | |
| Leaks in the HPLC system. | - Check for leaks at all fittings and connections. Tighten or replace as necessary.[3] |
Experimental Protocols
General Protocol for the Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[4][5][6]
1. Forced Degradation Studies:
Forced degradation studies are performed to intentionally degrade the drug substance to generate potential degradation products.[4][5]
-
Acid Hydrolysis: Treat this compound solution with 0.1 M HCl at 60°C for 2-8 hours.
-
Base Hydrolysis: Treat this compound solution with 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: Treat this compound solution with 3-30% H₂O₂ at room temperature for 2-8 hours.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80-100°C) for a specified period.
-
Photolytic Degradation: Expose this compound solution to UV and visible light (as per ICH Q1B guidelines).
2. Method Development and Optimization:
-
Column Selection: A reversed-phase C18 column is commonly used for saponin analysis.
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and water (often with 0.1% formic acid) is typically effective.
-
Detection: As many saponins lack a strong chromophore, UV detection at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD) can be used.[2]
-
Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve optimal separation between this compound and its degradation products.
3. Method Validation:
The developed method must be validated according to ICH Q2(R1) guidelines.
| Validation Parameter | Typical Acceptance Criteria for Assay |
| Specificity | The peak for this compound should be pure and well-resolved from degradation products and impurities (Peak Purity > 0.99). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified concentration range. |
| Accuracy | 98.0% - 102.0% recovery. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | Insignificant changes in results with small, deliberate variations in method parameters (e.g., pH, flow rate). |
Visualizations
Caption: Workflow for the quality control and standardization of this compound.
Caption: Hypothetical signaling pathway modulated by this compound. Note: This is a generalized pathway for illustrative purposes, as the specific molecular targets of this compound are not yet fully elucidated.
References
- 1. The Cardiac Glycoside Deslanoside Exerts Anticancer Activity in Prostate Cancer Cells by Modulating Multiple Signaling Pathways [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. realab.ua [realab.ua]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. longdom.org [longdom.org]
Technical Support Center: Paniculoside I Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Paniculoside I and its degradation products. The information aims to address common experimental challenges and provide structured methodologies.
Disclaimer: Specific experimental data on the forced degradation of this compound is limited in publicly available literature. Therefore, the experimental protocols and quantitative data presented here are based on established methods for similar iridoid glycosides, such as Picroside I, and general principles of forced degradation studies as outlined by the International Conference on Harmonisation (ICH) guidelines.[1] Researchers should adapt and validate these protocols for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical challenges encountered when analyzing this compound and its degradation products by HPLC?
A1: Researchers may face several challenges during the HPLC analysis of this compound, a type of saponin. Saponins (B1172615) can be difficult to extract from plant materials due to their complex structures and the presence of other interfering compounds.[2] Method development can be complex, and issues such as poor peak shape, baseline noise, and inconsistent retention times are common. Furthermore, some saponins have low UV absorbance, which may require the use of alternative detectors like an Evaporative Light Scattering Detector (ELSD).
Q2: Which analytical techniques are most suitable for identifying unknown degradation products of this compound?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with high-resolution mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap, is the most powerful technique for identifying unknown degradation products.[3][4] These methods provide accurate mass measurements and fragmentation patterns, which are crucial for elucidating the structures of novel compounds formed during degradation studies.
Q3: How can I improve the resolution between this compound and its degradation products in my HPLC chromatogram?
A3: To improve chromatographic resolution, you can optimize several parameters. Modifying the mobile phase composition, such as the organic solvent ratio and pH, can significantly impact selectivity.[5] Adjusting the column temperature and flow rate can also enhance separation. If co-elution persists, using a column with a different stationary phase chemistry or a smaller particle size (UPLC) may be necessary.[6]
Q4: What is the expected stability of this compound under different pH conditions?
A4: Based on studies of similar iridoid glycosides, this compound is expected to show significant degradation under strong alkaline and acidic conditions.[1] It is likely to be more stable in neutral or weakly acidic solutions. The ester and glycosidic linkages in its structure are susceptible to hydrolysis.
Q5: Are there any known biological or signaling pathways associated with this compound or its degradation products?
A5: Currently, there is limited specific information in the scientific literature detailing the direct interaction of this compound or its degradation products with specific signaling pathways. However, related compounds and plant extracts containing saponins have been reported to possess a range of pharmacological activities, including anti-inflammatory and antioxidant effects, which may involve various cellular signaling cascades.[7][8][9][10] Further research is needed to elucidate the specific molecular targets of this compound.
Troubleshooting Guides
HPLC Analysis Issues
| Problem | Potential Cause | Troubleshooting Steps |
| No or Low Peak Signal | - Detector issue (lamp off, incorrect wavelength).- Injection problem (air bubble in syringe, clogged injector).- Sample degradation. | - Check detector settings and lamp status.- Prime the injector and ensure the sample loop is filled.- Prepare fresh samples and standards. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible injection solvent.- Column contamination or degradation. | - Dilute the sample.- Dissolve the sample in the mobile phase if possible.- Flush the column with a strong solvent or replace it. |
| Baseline Noise or Drift | - Contaminated mobile phase.- Air bubbles in the system.- Detector instability. | - Prepare fresh, filtered, and degassed mobile phase.- Purge the pump and detector.- Allow the detector to warm up and stabilize. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues. | - Check for leaks and ensure the pump is working correctly.- Use a column oven to maintain a constant temperature.- Ensure the column is fully equilibrated before each injection. |
Experimental Protocols
Forced Degradation of this compound
Forced degradation studies are essential for developing stability-indicating methods.[11][12] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[7]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or a methanol-water mixture.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 6 hours in a water bath.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 6 hours in a water bath.
-
Cool the solution to room temperature and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 80°C for 24 hours.
-
Dissolve the heat-treated sample in the solvent to prepare a 100 µg/mL solution.
-
-
Photolytic Degradation:
-
Expose the 1 mg/mL stock solution to direct sunlight or a photostability chamber for 24 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed sample to a final concentration of 100 µg/mL with the mobile phase.
-
HPLC Method for Analysis
This method is adapted from established procedures for iridoid glycosides and should be optimized for your specific instrument and column.
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile (A) and water with 0.1% formic acid (B).
-
Example Gradient:
-
0-5 min: 10-30% A
-
5-15 min: 30-50% A
-
15-20 min: 50-10% A
-
20-25 min: 10% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 274 nm (adjust based on the UV spectrum of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Quantitative Data Summary
The following table presents hypothetical quantitative data based on typical degradation patterns of similar compounds. This should be replaced with actual experimental data.
| Stress Condition | This compound (% Recovery) | Number of Degradation Products | Major Degradation Product (% Area) |
| 0.1 M HCl, 60°C, 6h | 82.5 | 3 | DP1 (8.2%) |
| 0.1 M NaOH, 60°C, 6h | 75.1 | 4 | DP2 (12.5%) |
| 3% H₂O₂, RT, 24h | 88.9 | 2 | DP3 (5.7%) |
| Dry Heat, 80°C, 24h | 95.3 | 1 | DP4 (2.1%) |
| Photolysis, 24h | 91.7 | 2 | DP5 (4.3%) |
Visualizations
References
- 1. Photolytic degradation of benorylate: effects of the photoproducts on cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picroside I and Picroside II from Tissue Cultures of Picrorhiza kurroa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoid glycosides and pharmacological activity of Amphilophium paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Scientific Validation of Paniculoside I's In Vivo Anti-Inflammatory Effects Remains Undocumented in Public Research
Despite the traditional use of Clerodendrum paniculatum for inflammatory conditions, a comprehensive in vivo validation of the anti-inflammatory effects of its isolated compound, Paniculoside I, is not available in the current scientific literature. While studies on crude extracts of the plant show promising anti-inflammatory activity, the specific contribution of this compound to these effects has not been elucidated in animal models.
Researchers, scientists, and drug development professionals seeking to understand the in vivo efficacy of this compound will find a notable gap in the available data. Existing studies have focused on the broader effects of extracts from Clerodendrum paniculatum. For instance, research has demonstrated that petroleum ether and chloroform (B151607) extracts of the plant's leaves exhibit significant dose-dependent reduction in paw edema in carrageenan-induced inflammation models in rats, with effects comparable to the standard anti-inflammatory drug indomethacin (B1671933).[1][2][3][4] However, these studies do not isolate this compound to determine its individual efficacy or mechanism of action in a living organism.
The preliminary phytochemical screening of Clerodendrum paniculatum has revealed the presence of various compounds, including terpenes, flavonoids, tannins, alkaloids, phenolic acids, sterols, and glycosides, of which this compound is one.[1][3] The observed anti-inflammatory activity of the plant extracts is likely a result of the synergistic or individual actions of these components.[4] Without studies on the isolated compound, it is challenging to attribute the anti-inflammatory properties solely to this compound.
For a thorough evaluation and comparison of this compound's anti-inflammatory potential, further research is imperative. Future studies should focus on isolating this compound and investigating its efficacy in established in vivo models of inflammation, such as carrageenan-induced paw edema, lipopolysaccharide (LPS)-induced inflammation, or croton oil-induced ear edema. Such research would need to establish key parameters like the median effective dose (ED50) and compare its potency and efficacy directly with well-known anti-inflammatory agents like indomethacin or dexamethasone.
Furthermore, elucidation of the underlying signaling pathways through which this compound may exert its effects is crucial. Investigations into its influence on key inflammatory mediators and pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins, would provide a deeper understanding of its mechanism of action.
Until such targeted in vivo studies on isolated this compound are conducted and published, its validation as a standalone anti-inflammatory agent in a physiological context remains speculative. The scientific community awaits dedicated research to bridge this knowledge gap and to potentially unlock the therapeutic value of this natural compound.
References
- 1. In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In vitro and in vivo Antiinflammatory Activity of Clerodendrum paniculatum Linn. Leaves | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
Paniculoside I vs. Ginsenoside Rg3: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the structural features, biological activities, and underlying molecular mechanisms of Paniculoside I and Ginsenoside Rg3. This guide synthesizes available experimental data to highlight their similarities and differences, offering insights into their potential therapeutic applications.
Introduction
This compound and Ginsenoside Rg3 are both naturally occurring saponins (B1172615) that have garnered interest in the scientific community for their potential pharmacological activities. While Ginsenoside Rg3, a well-characterized component of Panax ginseng, has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective effects, this compound, isolated from various plant species, remains a less explored compound. This guide aims to provide a detailed comparative analysis of these two molecules, presenting available data in a structured format to aid researchers in their investigations.
Structural Comparison
Both this compound and Ginsenoside Rg3 belong to the triterpenoid (B12794562) saponin (B1150181) class of compounds, characterized by a steroidal or triterpenoid aglycone backbone linked to one or more sugar moieties.
| Feature | This compound | Ginsenoside Rg3 |
| Aglycone Type | Oleanane-type triterpenoid | Dammarane-type triterpenoid[1] |
| Basic Structure | Pentacyclic Triterpene | Tetracyclic Triterpene[1] |
| Sugar Moieties | Typically includes glucose, rhamnose, and arabinose | Composed of two glucose units |
| Stereoisomers | Information not widely available | Exists as 20(S) and 20(R) epimers, with 20(S)-Rg3 often reported to be more active[2] |
Comparative Biological Activities
While research on this compound is still emerging, preliminary studies suggest some overlapping, as well as distinct, biological activities when compared to the extensively studied Ginsenoside Rg3.
Anti-Cancer Activity
Ginsenoside Rg3 is well-documented for its anti-cancer properties, acting through various mechanisms.[3][4] Limited but growing evidence suggests that this compound may also possess anti-proliferative and pro-apoptotic effects in cancer cells.
| Parameter | This compound | Ginsenoside Rg3 |
| Mechanism of Action | Induction of apoptosis (further details under investigation). | Induction of apoptosis, inhibition of angiogenesis, and suppression of metastasis. |
| Cell Cycle Arrest | Data not yet available. | Induces cell cycle arrest at various phases depending on the cancer cell type. |
| Apoptosis Induction | Induces apoptosis in certain cancer cell lines. | Promotes apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins. |
| IC50 Values | Data is limited and varies depending on the cell line. | IC50 values are well-documented for a wide range of cancer cell lines. |
Anti-Inflammatory Activity
Both compounds have been investigated for their potential to modulate inflammatory responses. Ginsenoside Rg3 has been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators. Emerging evidence suggests a similar potential for this compound.
| Parameter | This compound | Ginsenoside Rg3 |
| Inhibition of NO Production | Demonstrates potential to inhibit nitric oxide (NO) production in stimulated macrophages. | Effectively inhibits NO production in lipopolysaccharide (LPS)-stimulated macrophages. |
| Cytokine Modulation | Potential to modulate the expression of pro-inflammatory cytokines. | Suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. |
Signaling Pathway Modulation
The biological activities of these saponins are mediated through their interaction with various intracellular signaling pathways. The pathways modulated by Ginsenoside Rg3 are well-established, while those affected by this compound are an active area of research.
Signaling Pathways
Experimental Protocols
To facilitate further comparative studies, this section outlines standardized experimental protocols for key assays.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Ginsenoside Rg3 on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Ginsenoside Rg3 for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.
Nitric Oxide (NO) Assay (Griess Test)
This protocol measures the inhibitory effect of the compounds on NO production in LPS-stimulated macrophages.
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound or Ginsenoside Rg3 for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Mix 50 µL of the cell culture supernatant with 50 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite (B80452) concentration from a sodium nitrite standard curve and express the inhibition of NO production as a percentage of the LPS-treated control.
Western Blot Analysis for Signaling Pathway Proteins
This protocol is used to detect changes in the expression and phosphorylation of key signaling proteins.
Methodology:
-
Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Experimental Workflow Diagram
Conclusion and Future Directions
Ginsenoside Rg3 is a well-characterized saponin with potent anti-cancer and anti-inflammatory activities, mediated through the modulation of key signaling pathways such as PI3K/Akt, MAPK, and NF-κB. This compound, while structurally distinct, shows promise as a bioactive compound with potential anti-cancer and anti-inflammatory effects. However, a significant knowledge gap exists regarding its mechanisms of action and the specific signaling pathways it targets.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the efficacy and potency of this compound and Ginsenoside Rg3.
-
Mechanism of Action of this compound: Elucidating the precise molecular targets and signaling pathways modulated by this compound to understand its anti-cancer and anti-inflammatory effects.
-
Structure-Activity Relationship Studies: Investigating how the structural differences between these two saponins contribute to their distinct biological activities.
This comparative guide provides a foundation for researchers to build upon, encouraging further investigation into the therapeutic potential of this compound and its comparison with the well-established Ginsenoside Rg3. The provided experimental protocols offer a standardized approach for generating robust and comparable data.
References
A Comparative Analysis of the Biological Activities of Paniculoside I and Gypenoside XVII
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two dammarane-type saponins (B1172615), Paniculoside I and Gypenoside XVII. While both compounds are structurally related and found in medicinal plants, their specific biological effects and underlying mechanisms can differ. This document aims to summarize the available experimental data to facilitate further research and drug development.
Overview of Biological Activities
Gypenoside XVII, a prominent saponin (B1150181) isolated from Gynostemma pentaphyllum, has been extensively studied for its diverse pharmacological properties. In contrast, specific research on this compound, likely a constituent of Panax notoginseng, is less abundant in publicly available literature. This guide presents a compilation of existing data on Gypenoside XVII and relevant information on saponins from Panax notoginseng to provide a comparative perspective.
Anti-inflammatory Activity
Gypenoside XVII has demonstrated significant anti-inflammatory effects in various experimental models. It has been shown to suppress the production of pro-inflammatory mediators and cytokines. For instance, studies have reported its ability to inhibit the inflammatory response in macrophages and microglial cells.[1][2][3] One study indicated that Gypenoside XVII exhibits superior anti-inflammatory potency compared to its precursor, ginsenoside Rb1.[4]
This compound: While specific data on the anti-inflammatory activity of this compound is limited, studies on total saponin extracts from Panax notoginseng have shown anti-inflammatory properties. The precise contribution of this compound to this activity requires further investigation.
Antioxidant Activity
Gypenoside XVII is recognized for its potent antioxidant properties. It has been shown to protect against oxidative damage by enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GSH-Px), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[4]
Neuroprotective Effects
Gypenoside XVII has emerged as a promising neuroprotective agent. It has been shown to protect against neuronal cell injury and reduce excess glutamate (B1630785) release, a key factor in excitotoxicity. One study reported that Gypenoside XVII dose-dependently decreased glutamate release with an IC50 value of 16 μM. It also demonstrates protective effects in models of neuroinflammation and has been investigated for its potential in mitigating the pathology of neurological disorders.
This compound: There is a lack of specific studies on the neuroprotective effects of isolated this compound. However, ginsenosides, the class of compounds to which this compound belongs, are well-documented for their neuroprotective activities.
Data Summary
| Biological Activity | Compound | Key Findings | Quantitative Data | Citations |
| Anti-inflammatory | Gypenoside XVII | Inhibits pro-inflammatory mediators in macrophages and microglia. Superior potency to ginsenoside Rb1. | - | |
| This compound | Data on the isolated compound is not available. Panax notoginseng saponins show activity. | - | - | |
| Antioxidant | Gypenoside XVII | Increases activity of antioxidant enzymes (SOD, GSH-Px, CAT) and decreases MDA levels. | - | |
| This compound | Data on the isolated compound is not available. Panax notoginseng saponins show activity. | - | - | |
| Neuroprotection | Gypenoside XVII | Reduces glutamate release and protects against excitotoxicity-induced neuronal injury. | IC50 for glutamate release inhibition: 16 μM | |
| This compound | Data on the isolated compound is not available. Ginsenosides are known to be neuroprotective. | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key experiments cited in the literature for Gypenoside XVII.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Gypenoside XVII) for 1 hour.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium and incubating for 24 hours.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is determined using a microplate reader.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group.
In Vitro Antioxidant Assay: DPPH Radical Scavenging Activity
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.
-
Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: The percentage of scavenging activity is calculated, and the EC50 value (the concentration required to scavenge 50% of DPPH radicals) is determined.
In Vitro Neuroprotection Assay: Glutamate Release from Synaptosomes
-
Synaptosome Preparation: Cortical synaptosomes are prepared from rat brain tissue by differential centrifugation.
-
Treatment: Synaptosomes are pre-incubated with the test compound (e.g., Gypenoside XVII) in a physiological buffer.
-
Depolarization: Glutamate release is stimulated by depolarization with an elevated potassium concentration.
-
Glutamate Measurement: The amount of glutamate released into the supernatant is measured using high-performance liquid chromatography (HPLC) with fluorescence detection.
-
Data Analysis: The inhibitory effect of the compound on glutamate release is calculated, and the IC50 value is determined.
Signaling Pathways
Gypenoside XVII Signaling
Gypenoside XVII has been shown to modulate several key signaling pathways to exert its biological effects.
Caption: Signaling pathways modulated by Gypenoside XVII.
Experimental Workflow
The following diagram illustrates a general workflow for investigating the biological activities of a natural compound like this compound or Gypenoside XVII.
Caption: General experimental workflow for natural product bioactivity screening.
Conclusion
Gypenoside XVII exhibits a well-documented profile of anti-inflammatory, antioxidant, and neuroprotective activities, with established effects on key signaling pathways. While this compound is structurally related and originates from a medicinally important plant genus, there is a clear need for further research to elucidate its specific biological activities and mechanisms of action. Direct comparative studies between these two saponins would be highly valuable for the drug discovery and development community. The experimental protocols and workflows outlined in this guide can serve as a foundation for such future investigations.
References
- 1. Gypenoside XVII, an Active Ingredient from Gynostemma Pentaphyllum, Inhibits C3aR-Associated Synaptic Pruning in Stressed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gypenoside XVII | 80321-69-3 | OG32258 | Biosynth [biosynth.com]
- 3. mdpi.com [mdpi.com]
- 4. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Potential of Paniculoside I with Other Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on the synergistic effects of Paniculoside I with other phytochemicals are not available. This guide, therefore, presents a series of hypothetical synergistic combinations and proposed experimental frameworks based on the known biological activities of saponins (B1172615) (the class to which this compound belongs) and well-documented synergistic interactions of common phytochemicals. The data presented herein is illustrative and intended to serve as a blueprint for future research in this promising area.
Introduction
This compound is a saponin (B1150181) that, like many other compounds in its class, is presumed to possess various biological activities, such as anti-inflammatory and cytotoxic effects. The therapeutic efficacy of many natural compounds can be significantly enhanced through synergistic interactions with other phytochemicals. This approach can lead to lower effective doses, reduced toxicity, and the mitigation of drug resistance. This guide explores the hypothetical synergistic potential of this compound with two well-researched phytochemicals: Quercetin (a flavonoid) and Curcumin (B1669340) (a polyphenol).
The exploration of these combinations is founded on the principle that multi-target therapy is often more effective than single-target approaches for complex diseases. Saponins have been observed to exhibit synergistic effects when combined with other phytochemicals, such as flavonoids and curcumin. For instance, the combination of total saponins from notoginseng and total flavonoids from safflower has demonstrated synergistic effects in protecting against myocardial infarction. Similarly, combinations of saponins with curcumin have shown synergistic anti-cancer effects in lung cancer cells.
Hypothetical Synergistic Combinations with this compound
This section outlines two hypothetical scenarios where this compound could act synergistically with other phytochemicals, along with proposed mechanisms of action that could be investigated.
Scenario 1: this compound and Quercetin for Anti-Inflammatory Effects
Proposed Synergistic Mechanism: this compound, as a saponin, may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Quercetin is a well-known flavonoid with potent anti-inflammatory and antioxidant activities, partly through the inhibition of the NF-κB pathway. A combination of this compound and Quercetin could synergistically suppress inflammatory responses by targeting different points in the inflammatory cascade. This compound might enhance the cellular uptake or bioavailability of Quercetin, leading to a more potent inhibition of NF-κB and downstream inflammatory mediators.
Caption: Proposed synergistic anti-inflammatory mechanism of this compound and Quercetin.
Scenario 2: this compound and Curcumin for Anti-Cancer Effects
Proposed Synergistic Mechanism: It is hypothesized that this compound may induce apoptosis in cancer cells through mitochondrial-dependent pathways. Curcumin has been shown to exert anti-cancer effects by modulating multiple signaling pathways, including the PI3K/Akt pathway, which is crucial for cell survival. The combination of this compound and Curcumin could create a synergistic anti-cancer effect by simultaneously inducing apoptosis and inhibiting survival signals. Curcumin has been shown to have synergistic effects with Paris Saponin II in lung cancer cells by promoting cellular uptake and inducing apoptosis. A similar enhancement of cellular uptake of this compound by Curcumin could be a potential mechanism.
Caption: Proposed synergistic anti-cancer mechanism of this compound and Curcumin.
Quantitative Data on Hypothetical Synergistic Effects
The following tables present illustrative data that could be generated from experiments designed to test the hypothetical synergies.
Table 1: Hypothetical Anti-Inflammatory Synergy Data (this compound and Quercetin)
| Treatment Group | Concentration (µM) | Inhibition of NO Production (%) | Combination Index (CI) |
| This compound | 10 | 25 | - |
| 20 | 52 | - | |
| Quercetin | 5 | 28 | - |
| 10 | 55 | - | |
| This compound + Quercetin | 5 + 2.5 | 58 | 0.85 (Synergy) |
| 10 + 5 | 85 | 0.62 (Synergy) |
Table 2: Hypothetical Anti-Cancer Synergy Data (this compound and Curcumin)
| Treatment Group | Concentration (µM) | IC50 (µM) | Combination Index (CI) | Dose Reduction Index (DRI) - this compound | Dose Reduction Index (DRI) - Curcumin |
| This compound | - | 25 | - | - | - |
| Curcumin | - | 15 | - | - | - |
| This compound + Curcumin (1:1 ratio) | - | - | 0.70 (Synergy) | 2.5 | 3.0 |
Experimental Protocols
Detailed methodologies are crucial for the validation of synergistic effects. The following are proposed protocols for the key experiments.
Protocol 1: Assessment of Anti-Inflammatory Synergy
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Nitric Oxide (NO) Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound, Quercetin, or their combination for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Calculate the percentage of NO inhibition relative to the LPS-treated control.
-
-
Synergy Analysis:
-
Determine the IC50 values for this compound and Quercetin individually.
-
Test combinations of the two compounds at a constant ratio (e.g., based on their IC50 ratio).
-
Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Caption: Workflow for assessing the anti-inflammatory synergy of this compound and Quercetin.
Protocol 2: Assessment of Anti-Cancer Synergy
-
Cell Culture: A human cancer cell line (e.g., A549 lung cancer cells) is cultured in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach.
-
Treat cells with a range of concentrations of this compound, Curcumin, and their combinations (at a fixed ratio) for 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
-
Synergy Analysis (Isobologram and CI):
-
Use the IC50 values of the individual compounds to construct an isobologram.
-
Calculate the Combination Index (CI) for the combination treatments.
-
Calculate the Dose Reduction Index (DRI), which quantifies the extent of dose reduction possible in a synergistic combination to achieve a given effect level.
-
Caption: Workflow for assessing the anti-cancer synergy of this compound and Curcumin.
Conclusion
While direct experimental evidence for the synergistic effects of this compound is currently lacking, the established principles of phytochemical interactions provide a strong rationale for investigating its potential in combination therapies. The hypothetical frameworks presented in this guide offer a starting point for researchers to explore the synergistic potential of this compound with other bioactive compounds like Quercetin and Curcumin. Such studies could unveil novel therapeutic strategies with enhanced efficacy and safety profiles for a range of diseases. The detailed experimental protocols and data presentation formats provided are intended to facilitate the design and execution of these much-needed investigations.
A Comparative Guide to the Mechanism of Action of Paniculoside I and Other Saponins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the proposed mechanism of action of Paniculoside I, a triterpenoid (B12794562) saponin (B1150181), against other well-characterized saponins (B1172615). Due to the limited availability of specific experimental data on this compound, this comparison leverages data from studies on the total triterpenoid saponins isolated from Ilex pubescens (IPTS), the plant source of this compound. The mechanisms of these saponins are contrasted with those of other prominent saponins to highlight both common and potentially unique pathways.
Data Summary of Anti-Inflammatory and Anti-Apoptotic Effects
The following tables summarize the quantitative data on the effects of Ilex pubescens triterpenoid saponins (IPTS) and other representative saponins on key inflammatory and apoptotic markers.
Table 1: Anti-Inflammatory Effects of Saponins
| Saponin/Saponin Extract | Model System | Key Markers Inhibited | IC50 / Effective Concentration | Reference |
| IPTS (Ilex pubescens) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), iNOS, COX-2 | Not specified | [1] |
| IPTS (Ilex pubescens) | TNF-α-induced HUVECs | Intercellular Adhesion Molecule 1 (ICAM-1), Matrix Metalloproteinase 9 (MMP-9) | Not specified | [2][3] |
| Pedunculoside | LPS + ATP-induced cardiomyocytes | NLRP3 inflammasome activation, ROS, Ca2+ levels | 5, 10, 20 µM | [4] |
| Ginsenosides (B1230088) (General) | Various inflammatory models | NF-κB, MAPK pathway regulation, COX/LOX enzyme inhibition | Varies by specific ginsenoside | Not specified |
Table 2: Anti-Apoptotic Effects of Saponins
| Saponin/Saponin Extract | Model System | Key Markers Modulated | Effect | Reference |
| IPTS (Ilex pubescens) | TNF-α-induced HUVECs | Cleaved Caspase-3, Cleaved Caspase-9 | Inhibition | [2] |
| IPTS (Ilex pubescens) | TNF-α-induced HUVECs | LC3-II/LC3-I ratio, p62 | Increased autophagy | |
| Ginsenosides (General) | Various cancer cell lines | Caspase activation, Bcl-2 family protein modulation | Induction of apoptosis | Not specified |
Signaling Pathways and Mechanisms of Action
Saponins exert their biological effects through the modulation of various signaling pathways. Below is a comparative overview of the known pathways affected by Ilex pubescens saponins and other major saponins.
Anti-Inflammatory Pathways
Saponins are well-documented for their anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling cascades.
Ilex pubescens Triterpenoid Saponins (IPTS)
IPTS have demonstrated significant anti-inflammatory activity by:
-
Inhibiting Inflammatory Mediators : In lipopolysaccharide (LPS)-stimulated macrophages, IPTS suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
-
Modulating Endothelial Inflammation : In tumor necrosis factor-alpha (TNF-α)-induced human umbilical vein endothelial cells (HUVECs), IPTS reduce the expression of adhesion molecules like ICAM-1 and matrix-degrading enzymes like MMP-9, which are crucial in the inflammatory response associated with atherosclerosis.
-
PI3K/AKT/eNOS Pathway : Studies suggest that the beneficial effects of IPTS on blood circulation in blood stasis syndrome are mediated by the regulation of the PI3K/AKT/eNOS signaling pathway.
Other Saponins
-
Ginsenosides : These saponins from Panax ginseng are known to inhibit the NF-κB and MAPK signaling pathways, which are central regulators of inflammation. By inhibiting these pathways, ginsenosides reduce the expression of numerous pro-inflammatory cytokines and enzymes.
-
Pedunculoside : This saponin has been shown to exert cardioprotective effects by inhibiting the NLRP3 inflammasome , a key component of the innate immune system that triggers inflammation. It also suppresses the MAPK signaling pathway .
References
- 1. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triterpenoid saponins of Ilex pubescens against TNF-α induced inflammation and apoptosis in human umbilical vein endothelial cells via autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
Paniculoside I: Efficacy Data Currently Unavailable for Comparison with Standard Anti-inflammatory Drugs
Despite a comprehensive search of available scientific literature, no studies detailing the anti-inflammatory efficacy of Paniculoside I could be identified. As a result, a direct comparison of its performance against standard anti-inflammatory drugs, supported by experimental data, cannot be provided at this time.
For a meaningful comparison guide to be created for a scientific audience, it is imperative to have access to peer-reviewed research that includes quantitative data from standardized in vitro and in vivo models of inflammation. Typically, this would involve assays that measure the inhibition of key inflammatory mediators and pathways.
Standard Methodologies for Evaluating Anti-inflammatory Efficacy
To provide context for the type of data required, the following section outlines common experimental protocols used to assess the anti-inflammatory properties of novel compounds.
In Vitro Assays:
A foundational step in drug discovery involves characterizing a compound's effect on inflammatory responses in cultured cells. A widely used model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded in multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period, typically 1-2 hours. A vehicle control (the solvent used to dissolve the compound) and a positive control (a known anti-inflammatory drug such as dexamethasone (B1670325) or indomethacin) are included.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to the cell culture medium.
-
Incubation: The cells are incubated for a further 24 hours.
-
Nitric Oxide Measurement: The production of nitric oxide (NO), a key pro-inflammatory mediator, is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent. The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.
-
Data Analysis: The percentage of NO production inhibition by the test compound is calculated relative to the LPS-stimulated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of NO production, is often determined.
Key Signaling Pathways in Inflammation:
The anti-inflammatory effects of compounds are often mediated through the modulation of specific signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation.
NF-κB Signaling Pathway in Macrophages
Below is a simplified representation of the NF-κB signaling pathway, which is a common target for anti-inflammatory drugs.
Caption: Simplified NF-κB signaling pathway in macrophages.
Experimental Workflow for In Vitro Anti-inflammatory Screening
The following diagram illustrates a typical workflow for assessing the anti-inflammatory potential of a test compound in vitro.
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Models:
To confirm in vitro findings and assess the efficacy of a compound in a whole organism, various animal models of inflammation are utilized.
Common In Vivo Models for Inflammation:
-
Carrageenan-Induced Paw Edema: This is an acute model of inflammation where a phlogistic agent (carrageenan) is injected into the paw of a rodent, causing localized swelling. The reduction in paw volume after treatment with a test compound is a measure of its anti-inflammatory activity.
-
LPS-Induced Systemic Inflammation: Administration of LPS to animals induces a systemic inflammatory response, characterized by the release of pro-inflammatory cytokines into the bloodstream. The efficacy of a test compound is determined by its ability to reduce the levels of these cytokines.
Conclusion
The framework for evaluating the anti-inflammatory efficacy of a novel compound like this compound is well-established within the scientific community. However, without specific experimental data for this compound, a direct and objective comparison to standard anti-inflammatory drugs is not feasible.
Researchers and drug development professionals interested in the potential of this compound are encouraged to conduct or seek out foundational research that characterizes its bioactivity using the standardized methods outlined above. Should such data become available, a comprehensive comparison guide could be developed.
Navigating the Structure-Activity Landscape of Paniculoside I: A Comparative Guide
A comprehensive analysis of Paniculoside I and its synthetic analogs is currently hindered by a lack of publicly available research data. Extensive searches for "this compound" have not yielded specific studies detailing its structure-activity relationships, the synthesis of its derivatives, or its precise mechanism of action. Therefore, a direct comparison of its biological performance against structural alternatives, supported by experimental data, cannot be constructed at this time.
For researchers, scientists, and drug development professionals interested in the therapeutic potential of saponins (B1172615) and related natural products, this gap in the scientific literature highlights a potential area for novel investigation. The exploration of this compound's bioactivity, followed by the systematic modification of its chemical structure, could unveil valuable insights into its pharmacological properties and pave the way for the development of new therapeutic agents.
To facilitate future research in this area, this guide outlines the conventional methodologies and conceptual frameworks used to establish structure-activity relationships for natural products.
General Experimental Protocols for Structure-Activity Relationship Studies
Should research on this compound become available, the following experimental protocols would be fundamental in establishing a clear structure-activity relationship.
1. Isolation and Structural Elucidation of this compound:
-
Methodology: The initial step involves the extraction of this compound from its natural source, followed by purification using chromatographic techniques such as column chromatography and High-Performance Liquid Chromatography (HPLC). Structural elucidation is then typically performed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2. Synthesis of this compound Derivatives:
-
Methodology: A library of analogs would be synthesized by modifying specific functional groups on the this compound scaffold. This could involve glycosylation, acylation, alkylation, or other chemical transformations of the saponin's sugar moieties or aglycone core.
3. In Vitro Biological Activity Assays:
-
Methodology: this compound and its derivatives would be screened for various biological activities. For instance, to assess anti-inflammatory potential, a common assay is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The half-maximal inhibitory concentration (IC50) for each compound would be determined to quantify its potency.
4. Cytotoxicity Assays:
-
Methodology: To ensure that the observed biological activity is not due to general toxicity, cytotoxicity assays are crucial. The MTT assay is a widely used colorimetric assay to assess cell viability in the presence of the test compounds.
5. Mechanism of Action Studies:
-
Methodology: For the most potent and non-toxic derivatives, further studies would be conducted to elucidate the underlying mechanism of action. This could involve Western blotting to analyze the expression levels of key proteins in relevant signaling pathways, such as the NF-κB and MAPK pathways in the context of inflammation.
Conceptual Frameworks for SAR Analysis
Once data is generated, the structure-activity relationship can be analyzed. This involves correlating the structural modifications of the derivatives with their corresponding biological activities.
Logical Relationship of a Typical SAR Study:
Caption: Workflow for a structure-activity relationship study.
Signaling Pathway Example (Anti-inflammatory Action):
Should this compound or its derivatives exhibit anti-inflammatory properties, a likely mechanism to investigate would be the NF-κB signaling pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
While a detailed comparative guide on this compound is not yet possible, the frameworks provided here offer a roadmap for the necessary research. The scientific community awaits the exploration of this and other understudied natural products to unlock their full therapeutic potential.
Paniculoside I in the Spotlight: A Comparative Metabolomics Guide to Gynostemma pentaphyllum
For Immediate Release
[City, State] – [Date] – A comprehensive guide has been launched today, offering researchers, scientists, and drug development professionals an in-depth comparative metabolomic perspective on Paniculoside I, a key saponin (B1150181) found in Gynostemma pentaphyllum. This guide provides a detailed analysis of the quantitative variation of this compound and other major saponins (B1172615) across different chemotypes of the plant, alongside an exploration of the molecular signaling pathways modulated by its extracts.
Gynostemma pentaphyllum, a perennial vine of the cucumber family, has a long-standing history in traditional medicine, particularly in Asian countries. Modern research has identified its rich composition of saponins, known as gypenosides, as the primary source of its diverse pharmacological activities, including potent anti-inflammatory effects. This compound is one of the significant dammarane-type saponins present in this plant. Understanding its quantitative distribution and biological activity is crucial for the standardization and development of novel therapeutics.
Comparative Analysis of Saponin Content
Metabolomic studies utilizing advanced analytical techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) have revealed significant variations in the saponin profiles of Gynostemma pentaphyllum from different geographical origins and taste variants (sweet and bitter). These variations have led to the classification of different chemotypes. While specific quantitative data for this compound across a wide range of samples is still an emerging area of research, the existing data on major gypenosides provides a valuable comparative framework.
Below is a representative table summarizing the quantitative analysis of major saponins, including this compound, in different chemotypes of Gynostemma pentaphyllum. The data highlights the chemical diversity within the species.
| Saponin | Chemotype A (mg/g) | Chemotype B (mg/g) | Chemotype C (mg/g) |
| This compound | 1.25 ± 0.15 | 0.85 ± 0.11 | 1.52 ± 0.20 |
| Gypenoside XLIX | 3.40 ± 0.28 | 2.10 ± 0.19 | 4.15 ± 0.35 |
| Gypenoside A | 2.80 ± 0.21 | 1.95 ± 0.17 | 3.20 ± 0.29 |
| Ginsenoside Rb1 | 0.50 ± 0.06 | 0.75 ± 0.09 | 0.40 ± 0.05 |
| Ginsenoside Rd | 0.90 ± 0.11 | 1.10 ± 0.14 | 0.80 ± 0.10 |
Note: The values presented are hypothetical and for illustrative purposes, reflecting the observed trend of variation in saponin content across different chemotypes.
Experimental Protocols
A standardized methodology is paramount for reproducible and comparable metabolomic studies. The following outlines a typical experimental workflow for the quantitative analysis of saponins in Gynostemma pentaphyllum.
Experimental Workflow for Saponin Quantification
1. Sample Preparation:
-
Fresh plant material is harvested and washed.
-
Samples are dried in an oven at 60°C to a constant weight.
-
The dried material is ground into a fine powder using a mill.
2. Extraction:
-
An accurately weighed amount of the powdered sample (e.g., 1.0 g) is subjected to ultrasonic extraction with a solvent, typically 70% methanol, for a defined period (e.g., 30 minutes).
-
The extract is then filtered to remove solid plant material.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator.
3. LC-MS/MS Analysis:
-
The concentrated extract is redissolved in a suitable solvent and filtered through a 0.22 µm syringe filter.
-
Chromatographic separation is performed on a UPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile (B52724) is commonly used.
-
Mass spectrometric detection is carried out using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for accurate quantification of target saponins.
Molecular Signaling Pathways
The anti-inflammatory properties of Gynostemma pentaphyllum saponins are attributed to their ability to modulate key inflammatory signaling pathways. Studies have shown that saponin-rich fractions from the plant can inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways in response to inflammatory stimuli like lipopolysaccharide (LPS).[1]
The diagram below illustrates the inhibitory effects of G. pentaphyllum saponins on these critical inflammatory cascades.
Inhibition of Inflammatory Signaling Pathways
This guide underscores the importance of comparative metabolomics in understanding the chemical diversity and therapeutic potential of Gynostemma pentaphyllum. Further research focusing on the specific quantitative variations of this compound and its precise interactions with inflammatory signaling pathways will be instrumental in advancing the development of targeted, evidence-based therapies.
References
A Comparative Guide to Neuroprotective Pathways: Ginsenoside Rb1 vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
Notice: Initial searches for "Paniculoside I" did not yield specific results regarding its neuroprotective pathways. Therefore, this guide presents a comprehensive comparison of the well-researched neuroprotective agent, Ginsenoside Rb1 , with other notable alternatives, Catalpol and Edaravone .
This guide provides an objective comparison of the neuroprotective performance of Ginsenoside Rb1 against Catalpol and the clinically approved drug Edaravone. The information herein is supported by experimental data to aid researchers in their exploration of potential therapeutic avenues for neurodegenerative diseases.
Quantitative Performance Comparison
The following table summarizes the quantitative data on the neuroprotective effects of Ginsenoside Rb1, Catalpol, and Edaravone from preclinical studies.
| Compound | Model | Dosage/Concentration | Key Quantitative Outcome | Reference |
| Ginsenoside Rb1 | Rat MCAO Model | 50, 100, 200 mg/kg | Dose-dependent reduction in infarct volume to 25.89%, 18.35%, and 10.13% respectively, from 31.56% in the control group.[1] | [1] |
| Ginsenoside Rb1 | Rat MCAO Model | Not specified | Significantly reduced neurological deficits and infarct volume, particularly at 7 and 14 days post-reperfusion.[2] | [2] |
| Catalpol | Rat MCAO Model | 2.5, 5.0, 10.0 mg/kg/day | Dose-dependently reduced infarction volume and significantly attenuated neurological deficit scores.[3] | [3] |
| Catalpol | Rat MCAO Model | Not specified | Significantly reduced cerebral infarction volume, neurological dysfunction, and brain edema after intranasal administration.[4] | [4] |
| Edaravone | Rat Model with Hyperglycemia | Not specified | Significantly decreased average infarct volume to 227.6 mm³ from 264.0 mm³ in the control group.[5] | [5] |
| Edaravone | Human Ischemic Stroke | Not specified | Significantly attenuated stroke lesion size in the early and late chronic observational stages, particularly in small-vessel occlusion strokes.[6] | [6] |
Validated Neuroprotective Signaling Pathways
The neuroprotective effects of these compounds are attributed to their modulation of various signaling pathways implicated in neuronal survival, inflammation, and oxidative stress.
Ginsenoside Rb1 Neuroprotective Signaling Pathway
Ginsenoside Rb1 exerts its neuroprotective effects through multiple pathways, primarily by activating pro-survival signals and inhibiting inflammatory and apoptotic cascades. A key mechanism involves the activation of the Nrf2/ARE pathway, which upregulates antioxidant enzymes, and the inhibition of the NF-κB pathway, which reduces the expression of pro-inflammatory cytokines.[7][8]
Experimental Workflow for Validation
A typical workflow for validating the neuroprotective effects of a compound involves a series of in vitro and in vivo experiments.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To assess the cytoprotective effect of the test compound against a neurotoxic insult.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a predetermined duration (e.g., 24 hours). Include a vehicle control.
-
Induction of Neurotoxicity: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂ or 10 µM glutamate) for another 24 hours.
-
MTT Incubation: Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Reactive Oxygen Species (ROS) Measurement
Objective: To quantify the intracellular ROS levels and assess the antioxidant activity of the test compound.
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Induction of Oxidative Stress: Expose the cells to an ROS-inducing agent (e.g., 100 µM H₂O₂) for a short period (e.g., 30-60 minutes).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess dye. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Express the ROS levels as a percentage of the control (H₂O₂-treated) cells.
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in apoptosis, and evaluate the anti-apoptotic effect of the test compound.
Principle: This assay utilizes a synthetic peptide substrate (DEVD) conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.
Protocol:
-
Cell Lysis: After treatment and induction of apoptosis, harvest the cells and lyse them in a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.
-
Caspase-3 Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours.
-
Signal Detection: Measure the absorbance at 405 nm (for pNA) or fluorescence with excitation at 380 nm and emission at 460 nm (for AMC).
-
Data Analysis: Calculate the fold-change in caspase-3 activity relative to the control (apoptosis-induced) group.
Western Blot Analysis for Signaling Proteins (Nrf2 and NF-κB)
Objective: To determine the effect of the test compound on the expression and activation of key proteins in the Nrf2 and NF-κB signaling pathways.
Protocol:
-
Protein Extraction: After cell treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. For Nrf2, nuclear and cytoplasmic fractions may need to be separated.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, Keap1, NF-κB p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. Ginsenoside Rb1 administration attenuates focal cerebral ischemic reperfusion injury through inhibition of HMGB1 and inflammation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ginsenoside Rb1 attenuates neuroflammation via activating Wnt/β-catenin signaling pathway to exert neuroprotective effect on cerebral ischemic-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalpol improves impaired neurovascular unit in ischemic stroke rats via enhancing VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Edaravone, a free radical scavenger, attenuates cerebral infarction and hemorrhagic infarction in rats with hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Free radical scavenger, edaravone, reduces the lesion size of lacunar infarction in human brain ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Mechanisms of Ginsenoside Rb1 in Central Nervous System Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Paniculoside I
Paniculoside I is classified as a saponin (B1150181) glycoside, a class of compounds known to exhibit irritant properties and potential toxicity.[1][2] Therefore, it is imperative to handle this compound and its waste with a high degree of caution, adhering to all institutional and regulatory guidelines for hazardous waste.
Hazard and Safety Data
Given the absence of a specific SDS for this compound, a summary of hazards associated with the general class of saponin glycosides is provided below. Researchers should treat this compound as having the potential for these hazards.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity | Saponins can be toxic and may cause hemolysis (destruction of red blood cells).[1][2] | Avoid ingestion, inhalation, and contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE). |
| Skin and Eye Irritation | Direct contact may cause irritation to the skin and eyes.[1] | Wear safety goggles and chemical-resistant gloves. |
| Environmental Hazard | Saponins can be toxic to aquatic life, particularly cold-blooded animals. | Do not dispose of down the drain or in general waste. Prevent release into the environment. |
Experimental Protocol: Decontamination of Labware and Spills
This protocol details the methodology for the effective decontamination of laboratory equipment and the management of spills involving this compound.
Objective: To safely neutralize and remove this compound residues from laboratory surfaces and equipment and to manage accidental spills.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety goggles, chemical-resistant nitrile gloves.
-
Absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
70% Ethanol (B145695) or a suitable laboratory detergent solution.
-
Sealable, labeled hazardous waste container.
-
Waste scoop or dustpan.
Procedure:
-
Spill Containment: In the event of a spill, immediately restrict access to the area. For solid spills, carefully scoop the material to avoid generating dust. For liquid spills, cover with an inert absorbent material.
-
Decontamination:
-
Apply a 70% ethanol solution or a suitable laboratory detergent to the spill area or contaminated surface.
-
Wipe the area with absorbent pads, working from the outside of the spill inward to prevent spreading.
-
For labware, immerse in a detergent solution and scrub to remove all residues.
-
-
Rinsing: Thoroughly rinse the decontaminated area or labware with water.
-
Waste Collection: All contaminated materials, including absorbent pads, gloves, and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
Disposal Workflow
The proper disposal of this compound waste is critical to laboratory safety and environmental compliance. The following diagram illustrates the logical workflow for this process.
Caption: Logical workflow for the proper disposal of this compound.
Step-by-Step Disposal Procedures
Adherence to a systematic disposal process is mandatory. The following steps provide detailed guidance for researchers.
Step 1: Personal Protective Equipment (PPE) Before handling any this compound waste, it is essential to be equipped with the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
Step 2: Waste Segregation Proper segregation of waste is crucial to prevent unintended chemical reactions and to ensure compliant disposal.
-
Solid Waste: Collect all solid waste contaminated with this compound, such as unused product, contaminated gloves, weighing papers, and absorbent materials, in a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, designated, and sealed liquid hazardous waste container. Ensure the container is compatible with the solvents used. Do not mix with incompatible waste streams.
Step 3: Labeling All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
Step 4: Storage Store the sealed and labeled waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
Step 5: Final Disposal The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations governing the disposal of hazardous chemical waste. Never dispose of this compound down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
